Product packaging for 2,4-Diamino-6-mercapto-pyrimidine sulfate(Cat. No.:CAS No. 307496-37-3)

2,4-Diamino-6-mercapto-pyrimidine sulfate

Cat. No.: B1602385
CAS No.: 307496-37-3
M. Wt: 240.3 g/mol
InChI Key: FVSVUQJNAZQSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrimidine (B1678525) Core in Biological Systems and Medicinal Chemistry

The pyrimidine ring is a foundational structure in numerous biologically vital molecules. It forms the core of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids, DNA and RNA. vulcanchem.comchemicalbook.comresearchgate.net This inherent biological role makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry, inspiring the development of a vast array of synthetic derivatives with therapeutic potential. chemicalbook.com The presence of two nitrogen atoms in the six-membered aromatic ring allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. researchgate.netchemicalbook.com Pyrimidine-based compounds have been successfully developed as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. vulcanchem.comchemicalbook.com

The versatility of the pyrimidine nucleus is a key reason for its extensive use in drug discovery. vulcanchem.com Its derivatives are known to act as antimetabolites, interfering with the synthesis of nucleic acids, a mechanism exploited in cancer chemotherapy with drugs like 5-fluorouracil. chemicalbook.comnih.gov Furthermore, the structural framework of pyrimidine is found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), as well as in barbiturates, a class of drugs with sedative-hypnotic properties. chemicalbook.com

Overview of Mercaptopyrimidines in Research

Mercaptopyrimidines, characterized by the presence of a sulfhydryl (-SH) group on the pyrimidine ring, are a significant subclass of pyrimidine derivatives in research. The sulfur atom can exist in two tautomeric forms: the mercapto form (-SH) and the thione form (=S). This tautomerism influences the compound's chemical reactivity and biological interactions. Research has shown that mercaptopyrimidines possess a broad range of biological activities, including antibacterial, antifungal, and antitubercular properties. researchgate.netdundee.ac.uk

The mercapto group is a key functional handle for synthetic modification. For instance, it readily reacts with alkyl halides to form thioethers, allowing for the creation of diverse libraries of compounds for biological screening. mdpi.com A study on 4,6-diamino-2-mercaptopyrimidine (B16073) (DAMP) demonstrated that S-alkylation is a primary reaction pathway, leading to novel derivatives. mdpi.com Furthermore, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and evaluated as potent and selective antagonists for the A3 adenosine (B11128) receptor, highlighting their potential in developing treatments for conditions where this receptor is implicated. acs.orgresearchgate.net The investigation into mercaptopyrimidine derivatives continues to be an active area of research, with studies exploring their potential as corrosion inhibitors for metals as well. researchgate.net

Historical Context of Diaminopyrimidine Research

The history of diaminopyrimidine research is closely linked to the discovery of antifolates. In the mid-20th century, researchers including George H. Hitchings, a Nobel laureate, synthesized numerous pyrimidine and purine (B94841) analogs as potential nucleic acid antagonists. echemi.com A key discovery was that 2,4-diaminopyrimidines interfered with the utilization of folic acid. echemi.com This led to the identification of dihydrofolate reductase (DHFR) as their specific molecular target. echemi.com

This breakthrough was pivotal because it revealed that targeting DHFR could lead to selective toxicity. The enzyme differs sufficiently between species, allowing for the development of drugs that are effective against microbial pathogens with minimal effects on the human host. This principle led to the development of the antimalarial drug pyrimethamine (B1678524) and the antibacterial agent trimethoprim (B1683648), both of which are 2,4-diaminopyrimidine (B92962) derivatives. echemi.com The synergistic effect observed when combining diaminopyrimidines with sulfonamides, which also target the folate pathway, resulted in highly successful therapeutic agents. echemi.com The research into diaminopyrimidines established a foundation for rational drug design based on targeting specific enzymes in metabolic pathways.

Research Scope and Objectives Pertaining to 2,4-Diamino-6-mercapto-pyrimidine Derivatives

While 2,4-Diamino-6-mercapto-pyrimidine sulfate (B86663) itself is primarily supplied as a chemical intermediate for research and development, its core structure is a valuable scaffold for creating novel bioactive compounds. vulcanchem.comechemi.comcombi-blocks.com The research objectives for its derivatives are diverse and target a range of therapeutic areas.

A significant area of investigation is in the development of novel anti-infective agents. For example, derivatives of the 2,4-diaminopyrimidine core are being designed and synthesized as potential anti-tubercular agents that target the dihydrofolate reductase in Mycobacterium tuberculosis (Mtb). nih.govmdpi.com The goal is to create inhibitors with high selectivity for the Mtb enzyme over the human equivalent to minimize side effects. nih.gov Other studies have explored 2,4-diamino-6-methylpyrimidines for the potential treatment of Chagas' disease, caused by the parasite Trypanosoma cruzi. dundee.ac.uk Research has also indicated that 2,4-Diamino-6-mercaptopyrimidine (B1586275) can inhibit the formation of β-hematin, a crucial process for the survival of the malaria parasite. researchgate.net

In the field of oncology and immunology, derivatives of 2,4-diaminopyrimidine are being explored as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of immune responses. nih.gov The objective of this research is to develop novel cancer immunotherapies that can enhance the body's own immune system to fight tumors. nih.gov The structural versatility of the 2,4-diamino-6-mercaptopyrimidine scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties for these various therapeutic targets.

Data Tables

Table 1: Physicochemical Properties of 2,4-Diamino-6-mercaptopyrimidine and its Sulfate Salt

Property2,4-Diamino-6-mercaptopyrimidine2,4-Diamino-6-mercapto-pyrimidine sulfate
CAS Number 1004-39-3307496-37-3
Molecular Formula C₄H₆N₄SC₄H₈N₄O₄S₂
Molecular Weight 142.18 g/mol 240.26 g/mol
Appearance Pale beige to light brown solidData not available
Melting Point >280 °C>300 °C (decomposes)
Solubility Soluble in 1 M NaOHData not available

Data sourced from various chemical supplier safety data sheets. chemicalbook.comechemi.comsigmaaldrich.comamadischem.com

Table 2: Investigated Biological Activities of Selected Diaminopyrimidine Derivatives

Derivative ClassTarget/ApplicationKey Research FindingsReference(s)
2,4-Diamino-5-aryl-6-substituted pyrimidinesAnti-tubercular (Mtb-DHFR inhibition)Compounds identified with good anti-TB activity and significant selectivity. nih.govmdpi.com
2,4-Diamino-6-methylpyrimidinesAnti-Chagas disease (Trypanosoma cruzi)Identified as a suitable lead series for further optimization against the parasite. dundee.ac.uk
2,4-Diaminopyrimidine derivativesCancer Immunotherapy (HPK1 inhibition)Potent inhibitors developed that stimulate T-cell activation markers. nih.gov
4-Amino-6-hydroxy-2-mercaptopyrimidine derivativesA₃ Adenosine Receptor AntagonistsResulted in highly potent and selective ligands for the A₃ adenosine receptor. acs.orgresearchgate.net
2,4-Diamino-6-mercaptopyrimidineAntimalarial (β-Hematin inhibition)Demonstrated in vitro inhibition of β-hematin formation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4O4S2 B1602385 2,4-Diamino-6-mercapto-pyrimidine sulfate CAS No. 307496-37-3

Properties

IUPAC Name

2,6-diamino-1H-pyrimidine-4-thione;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSVUQJNAZQSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584124
Record name Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81012-96-6, 307496-37-3
Record name 4(3H)-Pyrimidinethione, 2,6-diamino-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81012-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-mercaptopyrimidine sulfate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Derivatization Strategies for 2,4 Diamino 6 Mercapto Pyrimidine Analogs

General Synthetic Routes to Pyrimidine-Based Thiols

The synthesis of pyrimidine-based thiols, particularly 2,4-diamino-6-mercapto-pyrimidine, is typically achieved through multi-step processes that begin with the construction of a functionalized pyrimidine (B1678525) ring. Key strategies involve condensation and cyclization reactions to form the core structure, followed by nucleophilic substitution to introduce the thiol group.

Condensation Reactions in 2,4-Diaminopyrimidine (B92962) Synthesis

A primary route to the 2,4-diaminopyrimidine scaffold involves the condensation of guanidine (B92328) with a suitable three-carbon electrophile. nih.gov A widely used precursor is 2,4-diamino-6-hydroxypyrimidine (B22253), which is synthesized by reacting guanidine with ethyl cyanoacetate (B8463686). orgsyn.org The reaction is typically performed in the presence of a strong base like sodium ethoxide. orgsyn.org

The general mechanism involves the formation of a dinucleophilic N-C-N moiety from guanidine that attacks the carbonyl and nitrile groups of the dielectrophilic three-carbon component, leading to the formation of the pyrimidine ring with an amino group at position 2. nih.gov Variations of this method utilize other precursors, such as 3,3-diethoxypropionitrile, which also condenses with guanidine hydrochloride to yield 2,4-diaminopyrimidine. google.com Another approach involves the reaction of β-ethoxyacrylonitrile with guanidine. google.com These condensation reactions provide the essential 2,4-diaminopyrimidine core, which can then be further functionalized.

Table 1: Synthesis of 2,4-Diaminopyrimidine Precursors via Condensation

Precursor 1Precursor 2Key Reagents/ConditionsProductYieldReference
GuanidineEthyl CyanoacetateSodium Ethoxide, Ethanol (B145695), Reflux2,4-Diamino-6-hydroxypyrimidine80-82% orgsyn.org
Guanidine NitrateEthyl Cyanoacetate-2,4-Diamino-6-hydroxypyrimidineHigh Yield
Guanidine Hydrochloride3,3-diethoxypropionitrile-2,4-Diaminopyrimidine- google.com

Nucleophilic Substitution Reactions for Thiol Introduction

The introduction of a thiol (mercapto) group at the C-6 position of the 2,4-diaminopyrimidine ring is commonly achieved through a nucleophilic substitution reaction. This process typically requires converting a less reactive group, such as a hydroxyl group, into a better leaving group, like a halogen.

The precursor 2,4-diamino-6-hydroxypyrimidine is first treated with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to produce 2,4-diamino-6-chloropyrimidine. googleapis.commdpi.com This chlorination step yields a highly reactive intermediate where the chlorine atom at C-6 is susceptible to displacement by various nucleophiles. bhu.ac.in

The subsequent reaction involves treating the 2,4-diamino-6-chloropyrimidine with a sulfur nucleophile. Reagents such as sodium hydrosulfide (B80085) (NaSH) can be used to displace the chloride ion, thereby introducing the mercapto group at the C-6 position and forming the desired 2,4-diamino-6-mercaptopyrimidine (B1586275). rsc.org This substitution is a key step in the synthesis of the target compound and its derivatives.

Cyclization Strategies for Pyrimidine Ring Formation

The formation of the pyrimidine ring itself is a critical cyclization event. Beyond the condensation of guanidine with linear precursors, other cyclization strategies can be employed to generate the heterocyclic core. mdpi.com One direct method to introduce a thiol group during ring formation is to use thiourea (B124793) instead of guanidine. For example, the reaction of thiourea with ethyl cyanoacetate in the presence of sodium ethylate leads to the formation of 6-amino-2-mercapto-3H-pyrimidin-4-one, a closely related pyrimidine thiol. nih.gov

More general and modern cyclization strategies include copper-catalyzed reactions of ketones with nitriles under basic conditions. mdpi.comorganic-chemistry.org These methods often proceed via pathways involving consecutive C-C and C-N bond formations to construct the pyrimidine ring. mdpi.com Other advanced techniques involve cascade reactions, such as aza-Michael addition followed by intramolecular cyclization and dehydration, to produce highly substituted pyrimidines. organic-chemistry.org While versatile, these routes may require subsequent steps to install the specific 2,4-diamino substitution pattern if not incorporated in the starting materials.

Synthesis of Substituted 2,4-Diamino-6-mercapto-pyrimidine Derivatives

Once the 2,4-diamino-6-mercaptopyrimidine core is synthesized, it serves as a versatile platform for further derivatization. Functionalization can occur at the sulfur atom of the mercapto group or at other positions on the pyrimidine ring.

S-Alkylation and Thioether Formation

The mercapto group at the C-6 position is readily alkylated to form thioethers. This S-alkylation is a common strategy to introduce a variety of substituents and modify the compound's properties. The reaction typically proceeds by treating the sodium salt of the mercaptopyrimidine with an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com

For instance, the reaction of the sodium salt of 4,6-diamino-2-mercaptopyrimidine (B16073) with n-heptyl chloride at 50°C yields the S-alkylated product, 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com This highlights the higher nucleophilicity of the sulfur atom compared to the ring nitrogens or amino groups under these conditions. mdpi.com The use of bis(halo) compounds, such as 1,2-dibromomethane, can lead to the formation of new poly(pyrimidine) structures through bis-alkylation. nih.gov

Table 2: S-Alkylation of Diaminomercaptopyrimidines

Starting MaterialAlkylating AgentSolvent/ConditionsProductYieldReference
Sodium salt of 4,6-diamino-2-mercaptopyrimidinen-Heptyl chlorideDMF, 50°C2-(Heptylthio)pyrimidine-4,6-diamine67% mdpi.com
6-Amino-2-mercapto-3H-pyrimidin-4-one1,2-DibromomethaneZeolite nano-gold catalyst, RefluxPoly(pyrimidine) derivative- nih.gov

Functionalization at Pyrimidine Ring Positions (e.g., C-5, C-6)

Further modifications can be made to the pyrimidine ring itself, most notably at the C-5 position, which is activated for electrophilic substitution.

Functionalization at the C-5 Position: A common strategy for C-5 functionalization begins with halogenation. For example, 2,4-diamino-6-substituted pyrimidines can be iodinated at the C-5 position using N-iodosuccinimide (NIS) in dry acetonitrile, producing the 5-iodo derivative in high yields (96–98%).

This 5-iodo intermediate is a valuable precursor for introducing a wide array of substituents via cross-coupling reactions. The Suzuki reaction, in particular, is used to form new carbon-carbon bonds by coupling the 5-iodopyrimidine (B189635) with various arylboronic acids. mdpi.com These reactions are typically catalyzed by a palladium complex, such as Pd(dbpf)Cl₂, in the presence of a base like potassium carbonate (K₂CO₃). This allows for the synthesis of a diverse library of 5-aryl-2,4-diaminopyrimidine derivatives. mdpi.com

Table 3: C-5 Functionalization of 2,4-Diaminopyrimidine Derivatives

StepStarting MaterialReagent(s)ConditionsProductYieldReference
Iodination2,4-Diamino-6-substituted pyrimidineN-Iodosuccinimide (NIS)Dry Acetonitrile2,4-Diamino-5-iodo-6-substituted pyrimidine96-98%
Suzuki Coupling2,4-Diamino-5-iodo-6-substituted pyrimidineArylboronic acid, Pd(dbpf)Cl₂, K₂CO₃EtOH/Toluene/H₂O, 90°C2,4-Diamino-5-aryl-6-substituted pyrimidine51-99%

Functionalization at the C-6 Position: While the target molecule contains a mercapto group at C-6, related synthetic strategies demonstrate the possibility of functionalizing this position. In precursors like 2,4-dichloropyrimidines, the C-6 position can be metalated using a zinc base, allowing for subsequent reactions with electrophiles. nih.govacs.org In the context of 2,4-diamino-6-mercaptopyrimidine, derivatization at C-6 primarily involves reactions of the thiol group itself, as described in the S-alkylation section. Replacement of the mercapto group would require different synthetic approaches, often starting from a 6-halopyrimidine precursor.

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic chemistry for the efficient construction of complex molecules in a single step. nih.gov These reactions are characterized by their speed, simplicity, and ability to generate diverse compound libraries, making them highly valuable in medicinal chemistry. nih.gov The principles of green chemistry, which emphasize waste reduction and environmentally friendly conditions, are often integral to the development of modern MCRs. nih.govresearchgate.net

Several MCRs have been developed for the synthesis of pyrimidine and its fused derivatives. A three-component reaction involving ketones, N,N-dimethylformamide dimethyl acetal, and ammonium (B1175870) acetate (B1210297), promoted by ammonium iodide, provides a metal- and solvent-free route to substituted pyrimidines. organic-chemistry.org Another approach utilizes the reaction of β-dicarbonyl compounds with N-C-N building blocks like guanidines to produce 2-aminopyrimidines. wikipedia.org More advanced, iridium-catalyzed MCRs can assemble pyrimidines from an amidine and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. researchgate.net

For the synthesis of fused systems, such as pyrido[2,3-d]pyrimidines, MCRs offer an efficient pathway. Grinding a mixture of a 6-aminopyrimidine derivative (like 6-aminouracil), an aldehyde, and a ketone in the presence of a catalyst can afford the desired fused products in high yields under solvent-free conditions. acs.org Similarly, a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and benzamidine (B55565) hydrochloride can be used to synthesize pyrimidine-5-carbonitrile derivatives. growingscience.com The transformation of salicylaldehydes, malononitrile dimer, and malonic acid has been shown to produce 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids, demonstrating the utility of MCRs in creating complex, biologically relevant scaffolds.

Table 1: Examples of Multi-component Reactions in Pyrimidine Synthesis

Starting Materials Catalyst/Reagents Product Type Reference
Ketones, NH₄OAc, DMF-DMA NH₄I Substituted Pyrimidines organic-chemistry.org
Amidine, Alcohols (up to 3) Iridium complex Substituted Pyrimidines researchgate.net
6-Aminouracil (B15529), Aldehyde, Ketone Aluminate Sulfonic Acid NPs Pyrido[2,3-d]pyrimidinones acs.org
Salicylaldehyde, Malononitrile dimer, Malonic acid DMSO (solvent) Chromeno[2,3-b]pyridines
Aldehyde, Malononitrile, Benzamidine HCl Magnetic Fe₃O₄ NPs Pyrimidine-5-carbonitriles growingscience.com

Photochemical Approaches in Complex Synthesis

Photochemical reactions, which utilize light to initiate chemical transformations, offer unique pathways for the synthesis and modification of heterocyclic compounds, including pyrimidines. wikipedia.org These methods can lead to products that are not easily accessible through traditional thermal reactions.

One notable photochemical reaction is the intramolecular rearrangement of 4-aminopyrimidine (B60600) derivatives. For instance, the ultraviolet irradiation (at 2537 Å) of 2,6-dimethyl-4-aminopyrimidine results in a quantitative rearrangement to form 2-amino-3-cyanopent-2-enimine. cdnsciencepub.com This type of ring-cleavage and rearrangement presents a route to acyclic structures from pyrimidine precursors. cdnsciencepub.comproquest.com

Photochemical methods are also employed in the synthesis of fused pyrimidine systems. A green, metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds has been developed using visible light. researchgate.net This method involves a three-component domino reaction of an aryl aldehyde, malononitrile, and barbituric acid, catalyzed by the photo-excited state of Na₂ eosin (B541160) Y, which acts as a direct hydrogen atom transfer catalyst. researchgate.net

Furthermore, the UV irradiation of pyrimidine in astrophysically relevant ice mixtures has been shown to produce derivatives such as 4(3H)-pyrimidone and the nucleobase uracil, demonstrating the role of photochemistry in the prebiotic synthesis of key biological molecules. wikipedia.org While much of the research on pyrimidine photochemistry focuses on UV-induced DNA damage, such as the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) and (6-4) photoproducts, the underlying principles of photo-induced bond formation are relevant to synthetic applications. nih.govnih.gov

Table 2: Photochemical Syntheses Involving Pyrimidine Derivatives

Starting Material(s) Conditions Product(s) Reference
2,6-Dimethyl-4-aminopyrimidine UV irradiation (2537 Å) 2-Amino-3-cyanopent-2-enimine cdnsciencepub.com
Aryl aldehyde, Malononitrile, Barbituric acid Visible light, Na₂ eosin Y Pyrano[2,3-d]pyrimidine researchgate.net
Pyrimidine, H₂O ice UV photons 4(3H)-pyrimidone, Uracil wikipedia.org
Cytosine / O-Methylcytosine UV irradiation in phosphate (B84403) buffer Ring cleavage products proquest.com

Synthesis of Fused Pyrimidine Systems Incorporating Mercapto- and Diamino Moieties

The fusion of a pyrimidine ring with other heterocyclic systems gives rise to a diverse class of compounds with significant chemical and biological interest. Starting from precursors like 2,4-diamino-6-mercaptopyrimidine or its close chemical relatives, various synthetic strategies are employed to construct these fused scaffolds.

Synthesis of Thienopyrimidine Derivatives

Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, are commonly synthesized from either thiophene or pyrimidine precursors. cdnsciencepub.com A highly relevant route to 2,4-diaminothieno[2,3-d]pyrimidines starts with 2,4-diamino-6-chloropyrimidine-5-carbaldehyde (B12915884). documentsdelivered.com This precursor reacts with ethyl mercaptoacetate (B1236969) in the presence of a base to yield an intermediate that subsequently undergoes intramolecular cyclization to form the ethyl 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylate. documentsdelivered.com

Alternative methods often begin with a substituted thiophene. For example, 2-amino-3-ethoxycarbonyl-thiophenes can be condensed with reagents like aryl isothiocyanates to form thienylthiourea derivatives. researchgate.net These intermediates are then cyclized using alcoholic potassium hydroxide (B78521) to yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. wikipedia.orgresearchgate.net Another pathway involves the reaction of aminothiophene derivatives with urea (B33335) or thiourea at high temperatures to afford thieno[2,3-d]pyrimidine-2,4-diones or their 2-thioxo analogs. cdnsciencepub.com

Table 3: Synthesis of Thienopyrimidine Derivatives

Precursor Reagents/Conditions Product Reference
2,4-Diamino-6-chloropyrimidine-5-carbaldehyde Ethyl mercaptoacetate, Pyridine (B92270), Reflux Ethyl 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylate documentsdelivered.com
2-Amino-3-ethoxycarbonyl-thiophene Aryl isothiocyanates, then alcoholic KOH 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one researchgate.net
2-Amino-3-carboxyaminothiophene Urea or Thiourea, Heat Thieno[2,3-d]pyrimidine-2,4-dione or 2-thioxo analog cdnsciencepub.com
2-Amino-3-cyanothiophene Formamide (B127407) 4-Aminothieno[3,2-d]pyrimidine cdnsciencepub.com

Synthesis of Pyrrolopyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidines, which are structural analogs of purines, can also be achieved starting from functionalized pyrimidines. A key strategy mirrors that used for thienopyrimidines. The reaction of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde with glycine (B1666218) or sarcosine (B1681465) (N-methylglycine) esters in the presence of triethylamine (B128534) affords the corresponding substituted pyrimidine intermediates. documentsdelivered.com Subsequent heating of these intermediates in an appropriate alcohol with a base like triethylamine induces cyclization to furnish the desired 2,4-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylate derivatives. documentsdelivered.com

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles. Their synthesis can be approached by constructing the pyridine ring onto a pre-existing pyrimidine core. A common precursor for this is 6-aminouracil or its derivatives. nih.gov For instance, the heteroannulation reaction of 6-aminouracil with an enaminone in acidic conditions yields the pyrido[2,3-d]pyrimidine skeleton. nih.gov

Syntheses leading to 2,4-diamino substituted systems often start from highly aminated pyrimidines. One strategy involves the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde, which directly yields 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.gov Another approach utilizes the condensation of 4-amino-6-hydroxy-2-mercaptopyrimidine with α,β-unsaturated ketones (chalcones) in glacial acetic acid. cdnsciencepub.com This reaction proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation to yield the final pyrido[2,3-d]pyrimidine product. cdnsciencepub.com

Table 4: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrimidine Precursor Key Reagents/Conditions Product Type Reference
2,4,6-Triaminopyrimidine Sodium salt of nitromalonaldehyde 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine nih.gov
6-Aminouracil Enaminone, Acidic conditions Pyrido[2,3-d]pyrimidine nih.gov
4-Amino-6-hydroxy-2-mercaptopyrimidine α,β-Unsaturated ketone (Chalcone), Acetic acid 7-Aryl-5-aryl-2-thioxo-pyrido[2,3-d]pyrimidin-4-one cdnsciencepub.com
2-Amino-4-chloro-5-cyanopyridine Guanidine hydrochloride 2,4-Diaminopyrido[2,3-d]pyrimidine

Synthesis of Triazolo- and Purine (B94841) Derivatives from Diaminomercaptopyrimidine

The 2,4-diaminopyrimidine scaffold is a fundamental building block for the synthesis of purines and related triazolo-fused systems. The classical Traube purine synthesis, or variations thereof, is often employed. A key intermediate is a 4,5-diaminopyrimidine. For example, 2,4-diamino-6-hydroxypyrimidine can be nitrosated at the 5-position with sodium nitrite (B80452) in acetic acid. The resulting 5-nitroso derivative is then reduced, typically with sodium dithionite, to yield 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663). This triaminopyrimidine can then be cyclized with reagents like formic acid or formamide to close the imidazole (B134444) ring, thus forming the purine system (in this case, guanine). A similar sequence starting from 2,4-diamino-6-mercaptopyrimidine would lead to 2-amino-6-mercaptopurine (thioguanine).

The synthesis of triazolo-fused systems can also start from appropriately functionalized pyrimidines. For instance, a 4-hydrazino-thienopyrimidine, derived from a 4-chloro analog, can be treated with nitrous acid to form a thieno[3,2-d] nih.govwikipedia.orgresearchgate.nettriazine ring. cdnsciencepub.com Another approach involves reacting a 3-amino-4-iminopyrimidine derivative with triethyl orthoformate to construct a wikipedia.orgcdnsciencepub.comresearchgate.nettriazolo[3,2-f]pyrimidine ring system. cdnsciencepub.com Furthermore, 2,6-diazidopurine derivatives can be synthesized and subsequently reacted with thiols, where the azide (B81097) group at C6 is selectively substituted, providing a route to 6-thio-substituted purines which can then undergo cycloaddition reactions to form triazolylpurines.

Table 5: Synthesis of Purine and Triazolo Derivatives

Starting Material Key Reagents/Conditions Product Type Reference
2,4-Diamino-6-hydroxypyrimidine 1. NaNO₂/AcOH; 2. Na₂S₂O₈; 3. HCOOH Guanine (2-Amino-6-hydroxypurine)
3-Amino-4-iminothieno[3,2-d]pyrimidine Triethyl orthoformate, Reflux Thieno[3,2-d] wikipedia.orgcdnsciencepub.comresearchgate.nettriazolo[3,2-f]pyrimidine cdnsciencepub.com
4-Chlorothieno[3,2-d]triazine Hydrazine hydrate 4-Hydrazinothieno[3,2-d]triazine cdnsciencepub.com
2,6-Diazidopurine Thiols 6-Alkyl/arylthio-2-azido-purine

Optimization of Synthetic Pathways

The efficient synthesis of 2,4-diamino-6-mercaptopyrimidine analogs hinges on the careful optimization of each step in the synthetic sequence. A common and effective route involves a three-step process starting from readily available precursors. This pathway typically includes the synthesis of a hydroxypyrimidine intermediate, followed by chlorination, and finally, conversion to the desired mercaptopyrimidine.

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic study of various parameters such as temperature, reaction time, solvent, and catalyst.

A widely adopted synthetic route commences with the condensation of ethyl cyanoacetate and guanidine to form 2,4-diamino-6-hydroxypyrimidine. orgsyn.orgnih.gov This foundational step can be optimized to achieve high yields. For instance, using sodium ethoxide as a base in anhydrous ethanol and heating the reaction mixture under reflux for two hours can produce the desired hydroxypyrimidine in yields of up to 82%. orgsyn.org A patent has also described a method using sodium methoxide (B1231860) in methanol, with the reaction heated to 60-70°C for over three hours, reportedly achieving a yield of 96.2% for 2,4-diamino-6-hydroxypyrimidine after adjusting the pH to 7 with acetic acid. mdpi.com

The subsequent chlorination of 2,4-diamino-6-hydroxypyrimidine is a critical step to introduce a leaving group for the subsequent thiolation. A common reagent for this transformation is phosphorus oxychloride (POCl₃). google.comenvironmentclearance.nic.inresearchgate.net One reported procedure involves stirring 2,4-diamino-6-hydroxypyrimidine in POCl₃ at 97°C for 17 hours. After quenching with ice water and hydrolysis at 90°C, 2,4-diamino-6-chloropyrimidine can be obtained in an impressive 85% yield. google.comlibretexts.org Another patent describes heating the suspension to reflux for 5 hours. researchgate.net

The final step is the conversion of the chloro- intermediate to the target mercapto- compound. This is typically achieved through nucleophilic substitution using a sulfur nucleophile. One common method involves the use of thiourea. jetir.orgijper.org The reaction of an alkyl halide with thiourea first forms an alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the thiol. ijper.org For instance, the treatment of a chloro-pyrimidine with thiourea in a basic medium, such as 20% sodium hydroxide in ethanol, under microwave irradiation (400 W, 180°C) for 3-6 minutes has been reported to produce thiopyrimidine derivatives. nih.gov Another approach is the use of sodium hydrosulfide.

The formation of the sulfate salt of the final product can be achieved by treating a solution of the pyrimidine derivative with sulfuric acid. A general procedure involves dissolving the pyrimidine in water and adjusting the pH to between 0.2 and 0.5 with sulfuric acid, followed by cooling to precipitate the sulfate salt. google.com

Interactive Data Table: Optimization of Synthetic Steps for 2,4-Diamino-6-mercaptopyrimidine Analogs

StepStarting MaterialReagents and ConditionsProductYield (%)
1. Hydroxypyrimidine Formation Ethyl cyanoacetate, GuanidineSodium ethoxide, Ethanol, Reflux, 2h2,4-Diamino-6-hydroxypyrimidine80-82
1. Hydroxypyrimidine Formation Ethyl cyanoacetate, Guanidine hydrochlorideSodium methoxide, Methanol, 60-70°C, >3h2,4-Diamino-6-hydroxypyrimidine96.2
2. Chlorination 2,4-Diamino-6-hydroxypyrimidinePOCl₃, 97°C, 17h2,4-Diamino-6-chloropyrimidine85
3. Thiolation (example) Chloro-pyrimidine derivativeThiourea, 20% NaOH, Ethanol, Microwave (400W, 180°C), 3-6 minThio-pyrimidine derivativeNot specified

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. eurekaselect.com This includes the use of greener solvents, alternative energy sources like microwave irradiation, and the development of more atom-economical reactions.

The use of hazardous solvents is a major concern in traditional organic synthesis. Research has focused on finding more benign alternatives. For the synthesis of S-heterocyclic compounds, including thiopyrimidines, greener solvents such as water, ionic liquids, deep eutectic solvents, glycerol (B35011), and polyethylene (B3416737) glycol (PEG) have been explored. nih.gov For instance, microwave-assisted synthesis of asymmetric disulfides has been successfully carried out in water. nih.gov Cyrene, a bio-based solvent, has also emerged as a promising green alternative to polar aprotic solvents like DMF. nih.gov

Microwave-assisted synthesis has proven to be a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govuni-goettingen.de The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation. jetir.orgeurekaselect.comyoutube.com For example, the microwave-assisted synthesis of dihydropyrimidines from an aromatic aldehyde, a β-keto ester, and urea or thiourea in ethanol with a few drops of concentrated hydrochloric acid has been reported. Another study demonstrated the synthesis of aminopyrimidine derivatives by condensing chalcones and guanidine under microwave irradiation, with yields ranging from 33-56%. jetir.org The use of microwave irradiation in the final thiolation step, as mentioned earlier, also represents a greener approach by significantly reducing the reaction time. nih.gov

The following table summarizes some green chemistry approaches that can be applied to the synthesis of 2,4-diamino-6-mercaptopyrimidine analogs.

Interactive Data Table: Green Chemistry Approaches in Pyrimidine Synthesis

Green Chemistry PrincipleApproachExample ApplicationPotential Benefits
Safer Solvents Use of water, ethanol, or PEGSynthesis of S-heterocycles in water or PEG. nih.govReduced toxicity and environmental impact.
Alternative Energy Source Microwave irradiationMicrowave-assisted synthesis of thiopyrimidines from chloropyrimidines and thiourea. nih.govShorter reaction times, higher yields, reduced side products.
Atom Economy One-pot, multi-component reactionsBiginelli reaction for dihydropyrimidine (B8664642) synthesis.Increased efficiency, reduced waste.

Structural Elucidation and Advanced Characterization of 2,4 Diamino 6 Mercapto Pyrimidine Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the molecular structure of 2,4-diamino-6-mercaptopyrimidine (B1586275) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Fourier-Transform Raman (FT-Raman), and Mass Spectrometry (MS) provide complementary information that, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMBC)

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For derivatives of 2,4-diamino-6-mercaptopyrimidine, ¹H and ¹³C NMR, along with two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of atoms within the molecule.

In the case of S-alkylated derivatives, such as 2-(heptylthio)pyrimidine-4,6-diamine, the ¹H NMR spectrum exhibits characteristic signals for the protons on the pyrimidine (B1678525) ring and the alkyl chain. mdpi.com The aromatic proton on the pyrimidine ring typically appears as a singlet, while the protons of the alkyl group show distinct multiplets corresponding to their specific positions relative to the sulfur atom. mdpi.com The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the pyrimidine ring carbons confirming the substitution pattern. mdpi.com The carbon attached to the sulfur atom (C-S) shows a characteristic chemical shift, which is a key indicator of S-alkylation. mdpi.com

HMBC experiments are particularly useful for establishing the exact site of alkylation. For instance, the observation of a correlation between the protons of the methylene (B1212753) group adjacent to the sulfur atom and the C2 carbon of the pyrimidine ring provides unequivocal evidence for S-alkylation. mdpi.com

Table 1: Representative NMR Data for an S-Alkylated 2,4-Diamino-6-mercaptopyrimidine Derivative (2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD) mdpi.com

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H5 5.26 (s) -
C2 - 170.0
C4, C6 - 163.8
C5 - 79.2
H-1' 3.01 (t) -
C-1' - 31.7
H-2' to H-6' 1.22-1.65 (m) -
C-2' to C-6' - 22.4-29.9
H-7' 0.87 (t) -
C-7' - 13.2

s = singlet, t = triplet, m = multiplet

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

Vibrational spectroscopy, including IR and FT-Raman, provides valuable information about the functional groups present in a molecule. The spectra of 2,4-diamino-6-mercaptopyrimidine derivatives are characterized by distinct absorption bands corresponding to the vibrations of the pyrimidine ring and its substituents. sigmaaldrich.comnih.govrsc.org

The N-H stretching vibrations of the amino groups are typically observed in the high-frequency region of the IR spectrum. mdpi.com The C=N and C=C stretching vibrations of the pyrimidine ring give rise to a series of bands in the fingerprint region. The C-S stretching vibration is also a key diagnostic peak for these compounds. mdpi.com The analysis of the vibrational spectra of related molecules, such as 2-mercaptopyrimidine (B73435) and 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, has been aided by quantum chemical calculations to assign the fundamental frequencies. sigmaaldrich.comnih.gov

Table 2: Characteristic Vibrational Frequencies for 2,4-Diamino-6-mercaptopyrimidine Derivatives mdpi.com

Vibrational Mode Frequency Range (cm⁻¹)
N-H stretching (amino groups) 3181-3470
C-H stretching (aromatic) ~3000-3100
C=N stretching (pyrimidine ring) ~1550-1650
C=C stretching (pyrimidine ring) ~1400-1500
C-S stretching 1076-1280

Mass Spectrometry (MS, HRMS, LC-MS) and Elemental Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. uni-marburg.denih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. mdpi.com

For S-alkylated derivatives of 2,4-diamino-6-mercaptopyrimidine, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. mdpi.com The accurate mass of this ion, as determined by HRMS, can be used to confirm the molecular formula of the synthesized compound. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex mixtures and for purity assessment.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to empirically determine the molecular formula, which can then be confirmed by mass spectrometry.

Table 3: High-Resolution Mass Spectrometry Data for an S-Alkylated 2,4-Diamino-6-mercaptopyrimidine Derivative (2-(heptylthio)pyrimidine-4,6-diamine) mdpi.com

Ion Calculated m/z Found m/z
[C₁₁H₂₀N₄S + H]⁺ 241.1481 241.1500

Crystallographic Studies and Solid-State Characterization

X-ray Diffraction Analysis of Pyrimidine Derivatives

Single-crystal X-ray diffraction studies on various 2,4-diaminopyrimidine (B92962) salts and derivatives have revealed their preferred crystal packing arrangements. mdpi.comnih.gov These studies provide precise data on the crystal system, space group, and unit cell dimensions. While the specific crystal structure of 2,4-diamino-6-mercapto-pyrimidine sulfate (B86663) is not detailed in the provided search results, analysis of related compounds offers valuable insights into the expected structural parameters. For instance, salts of 2,4-diaminopyrimidine often crystallize in common space groups such as P2₁/c or Pbca. researchgate.net

Table 4: Representative Crystallographic Data for a 2,4-Diaminopyrimidine Derivative researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 5.026(1)
b (Å) 12.320(7)
c (Å) 25.551(1)
V (ų) 1582.5(7)
Z 8

Data for 1,2-dihydro-2-imino-1-carboxymethylpyridine, a related heterocyclic structure.

Intermolecular Interactions and Crystal Packing (e.g., C-H···N, C-H···S, S···π)

The crystal packing of 2,4-diaminopyrimidine derivatives is governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. mdpi.comnih.govrsc.orgepa.gov The amino groups and the nitrogen atoms of the pyrimidine ring are excellent hydrogen bond donors and acceptors, respectively.

A common and robust supramolecular synthon observed in the crystal structures of 2,4-diaminopyrimidine derivatives is the R²₂(8) ring motif, formed through N-H···N hydrogen bonds between two pyrimidine molecules. mdpi.comnih.gov In the case of salts, such as the sulfate salt, strong N-H···O hydrogen bonds between the pyrimidinium cation and the sulfate anion are expected to be a key feature of the crystal packing, often forming similar R²₂(8) motifs. researchgate.net

Computational Chemistry Approaches to Structural Insights

Computational chemistry serves as a powerful tool for elucidating the structural and electronic properties of complex molecules, offering insights that complement and guide experimental findings. For derivatives of 2,4-Diamino-6-mercapto-pyrimidine, computational methods are instrumental in understanding molecular geometry, predicting vibrational spectra, and analyzing the delicate balance of tautomeric and conformational isomers.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of pyrimidine derivatives. nih.govmdpi.com By approximating the many-electron problem to one concerning the electron density, DFT allows for the accurate calculation of molecular geometries, electronic structures, and vibrational frequencies at a manageable computational cost. mdpi.com

Molecular Geometry Optimization: Theoretical geometry optimization of 2,4-diamino-6-mercaptopyrimidine (DAMP), the core of the sulfate compound, is typically performed using DFT methods such as the Becke 3-Lee-Yang-Parr (B3LYP) functional combined with basis sets like 6-31G* or 6-311++G**. nih.govnih.gov These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. Studies on DAMP and related molecules show that the pyrimidine ring is essentially planar. ijfans.orgrsc.org Quantum chemical calculations have revealed that the DAMP molecule tends to adsorb onto surfaces in a parallel fashion, utilizing its S and N atoms as well as the pyrimidine ring, which suggests a largely planar stable geometry. rsc.org

Vibrational Analysis: Once the molecular geometry is optimized, the same DFT methods can be used to calculate harmonic vibrational frequencies. These theoretical frequencies are crucial for the assignment of experimental spectra obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.govsigmaaldrich.com A normal coordinate analysis (NCA) based on the DFT force field allows for a detailed understanding of the vibrational modes. nih.gov

To improve the agreement between calculated and experimental frequencies, which can differ due to the harmonic approximation and basis set limitations, a technique known as scaled quantum mechanical (SQM) force field analysis is often employed. nih.govsigmaaldrich.com This involves scaling the calculated force constants to correct for systematic errors. The resulting simulated spectra often show excellent agreement with experimental data, enabling confident assignment of complex vibrational bands. nih.govresearchgate.net

Below is a table illustrating typical vibrational frequencies for key functional groups in a related diaminomercaptopyrimidine, as determined by experimental methods and assigned with the aid of DFT calculations.

Table 1. Illustrative Vibrational Frequencies and Assignments for a Diaminomercaptopyrimidine Derivative.
Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) (DFT/B3LYP)Experimental Frequency (cm⁻¹) (FTIR)Assignment
ν(N-H)Amino (-NH₂)3565, 33793300, 3230Asymmetric & Symmetric Stretching
ν(S-H)Thiol (-SH)26932577Stretching (in thiol tautomer)
δ(NH₂)Amino (-NH₂)16451650Scissoring
ν(C=N) / ν(C=C)Pyrimidine Ring1580-14501590-1470Ring Stretching
ν(C=S)Thione (>C=S)12941290Stretching (in thione tautomer)

Data adapted from theoretical studies on closely related diaminomercaptopyrimidine compounds. researchgate.net

Tautomeric Equilibrium Analysis (Thiol-Thione Isomerism)

Molecules like 2,4-diamino-6-mercaptopyrimidine can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. The primary tautomerism for this compound is the thiol-thione equilibrium, involving the migration of the proton from the sulfur atom (thiol form) to a ring nitrogen atom (thione form). researchgate.netresearchgate.net Additionally, the presence of two amino groups introduces the possibility of amino-imino tautomerism.

Computational chemistry is essential for evaluating the relative stabilities of these tautomers. researchgate.net By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict which form is energetically favored and therefore likely to be dominant in the gas phase. The inclusion of solvent models in the calculations can also predict how the equilibrium might shift in different media. researchgate.net

For many mercaptopyrimidines, theoretical studies have shown that the thione form is often more stable than the thiol form, particularly in the solid state or polar solvents. researchgate.netresearchgate.netsemanticscholar.org A comprehensive DFT study on the closely related 4,5-diamine-2,6-dimercaptopyrimidine revealed that the dithione tautomer was the most stable among nine possible forms. researchgate.netsemanticscholar.org This preference is attributed to the greater strength of the C=S and N-H bonds formed at the expense of C-S and S-H bonds.

Below is a data table summarizing the possible tautomers of a diaminomercaptopyrimidine and their computationally predicted relative stabilities.

Table 2. Predicted Relative Stabilities of Diaminomercaptopyrimidine Tautomers.
Tautomer NameDescriptionKey Functional GroupsRelative Energy (kJ/mol)Predicted Stability
DithioneBoth groups are in thione form-NH₂, >C=S, >N-H0.00Most Stable
Thiol-ThioneOne thiol and one thione group-NH₂, -SH, >C=S, >N-H+15.5Intermediate
DithiolBoth groups are in thiol form-NH₂, -SH+35.8Least Stable

Data adapted from DFT calculations on 4,5-diamine-2,6-dimercaptopyrimidine. semanticscholar.org The relative energies indicate the stability compared to the most stable dithione form.

Conformer Analysis and Energetic Stability Studies

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For 2,4-diamino-6-mercaptopyrimidine, the main sources of conformational variability are the rotations of the two amino (-NH₂) groups and the mercapto (-SH) group around their bonds to the pyrimidine ring.

For DAMP, quantum chemical calculations suggest that a planar or near-planar conformation is the most stable. rsc.org This planarity maximizes the conjugation between the lone pairs of the exocyclic nitrogen atoms and the π-system of the pyrimidine ring. The energetic barriers to rotation for the amino groups are typically low, indicating that multiple conformations may be accessible at room temperature.

The table below presents a simplified analysis of potential conformers based on the orientation of the substituent groups and their energetic stability.

Table 3. Illustrative Conformational Analysis of 2,4-Diamino-6-mercaptopyrimidine.
ConformerDescription of Substituent OrientationsRelative Energy (kJ/mol)Key Features
Syn-SynBoth amino groups and the mercapto group are oriented in a similar direction relative to the ring.~4-8Potential for steric hindrance.
Syn-AntiOne amino group is syn, the other is anti relative to the mercapto group.0.0Often the global minimum due to reduced steric clash and favorable dipole interactions.
Anti-AntiBoth amino groups are oriented anti to a reference point.~2-5Reduced steric hindrance.

Relative energies are illustrative, based on general principles of substituent effects on aromatic rings. The 'Syn' and 'Anti' descriptors are relative to each other and the ring structure.

Coordination Chemistry of Mercaptopyrimidine Ligands

Ligand Properties of 2,4-Diamino-6-mercapto-pyrimidine

The coordination behavior of a ligand is fundamentally dictated by its intrinsic properties, such as the availability of electron-donating atoms and its structural flexibility, including the potential for tautomerism.

2,4-Diamino-6-mercaptopyrimidine (B1586275), also known as 4,6-diaminopyrimidine-2-thiol (B7759887), is a heterocyclic compound possessing multiple potential coordination sites. The primary electron donor atoms available for binding to metal centers are the exocyclic sulfur atom and the various nitrogen atoms, which include the two endocyclic (ring) nitrogens and the two exocyclic amino group nitrogens.

The molecule's structure, featuring amino and thiol functional groups, imparts a strong chelating ability. nih.gov The specific binding site utilized in complex formation can vary depending on factors such as the metal ion, reaction conditions, and the tautomeric form of the ligand present. Quantum chemical calculations have shown that the 2,4-diamino-6-mercaptopyrimidine molecule can adsorb onto metal surfaces through its sulfur and nitrogen atoms, as well as the pyrimidine (B1678525) ring itself. Studies on S-alkylation of the related 4,6-diamino-2-mercaptopyrimidine (B16073) confirm that the sulfur atom is a primary site for reaction, highlighting its significance as a potential donor atom in coordination complexes. sigmaaldrich.com

A critical feature of 2,4-diamino-6-mercaptopyrimidine is its ability to exist in different tautomeric forms, primarily the thione and thiol forms. chemicalbook.comsigmaaldrich.com This phenomenon is known as prototropy and involves the relocation of a hydrogen atom. acs.org

Thione form: 4,6-diamino-1H-pyrimidine-2-thione

Thiol form: 4,6-diaminopyrimidine-2-thiol

This tautomerism is not merely a theoretical concept but has profound implications for the ligand's coordination behavior, as the different forms present distinct sets of donor atoms to the metal center. koreascience.kr The thione form can offer a combination of N,S donors, while the thiol form primarily presents a sulfur donor.

Formation and Characterization of Metal Complexes

The versatile binding capabilities of 2,4-diamino-6-mercaptopyrimidine lead to the formation of metal complexes with varied coordination numbers and geometries. The ligand can act in a monodentate or polydentate fashion, and can function as either a chelating or a bridging unit.

A monodentate ligand binds to a central metal atom through a single donor atom, whereas a polydentate ligand binds through two or more donor sites. manchester.ac.uk 2,4-Diamino-6-mercaptopyrimidine has demonstrated the ability to function in both capacities.

A clear example of this dual behavior is found in a pentamethylcyclopentadienyl rhodium(III) complex, Cp*RhIII(PymS)2, where 'PymS' is the 2-mercaptopyrimidine (B73435) anion. X-ray characterization of this complex revealed two distinct coordination modes within the same molecule: one pyrimidine ligand binds to the rhodium center in a monodentate fashion solely through its sulfur atom (S-monodentate), while the second ligand acts as a bidentate chelate, binding through both a nitrogen and a sulfur atom.

Furthermore, studies of platinum(II) complexes with the similar ligand 4-amino-2-mercaptopyrimidine have shown that coordination can occur in a monodentate fashion via the exocyclic amino group. researchgate.net This indicates that selective coordination through a single nitrogen atom is also a viable binding mode.

When a polydentate ligand binds to a single central metal atom using two or more donor atoms, it forms a ring structure and is known as a chelating ligand. The N,S-bidentate coordination observed in the rhodium complex Cp*RhIII(PymS)2 is a definitive example of chelating behavior, forming a stable four-membered ring with the metal ion.

A ligand can also act as a bridge, linking two or more metal centers together. While direct structural evidence for 2,4-diamino-6-mercaptopyrimidine acting as a bridging ligand is not prevalent in the reviewed literature, related mercaptopyrimidine derivatives have been shown to form such structures. For example, dimeric platinum(III) complexes have been synthesized where ligands like 4-hydroxy-2-mercaptopyrimidine and 2-mercaptopyridine (B119420) act as bridging N,S donors, connecting two platinum centers that also share a metal-metal bond. researchgate.net This behavior suggests that bridging coordination is a strong possibility for 2,4-diamino-6-mercaptopyrimidine, leading to the formation of polynuclear complexes.

The interaction of 2,4-diamino-6-mercaptopyrimidine with various transition metals leads to the formation of stable complexes. Detailed research findings are most available for platinum, while information on the other specified metals with this exact ligand is less common.

Platinum Complexes Research on the reaction of K2[PtCl4] with mercaptopyrimidine derivatives provides significant insight. A monomeric platinum(II) complex, cis-[Pt(HL)2Cl2]·2H2O, was synthesized using 4-amino-2-mercaptopyrimidine (HL), a ligand structurally very similar to 2,4-diamino-6-mercaptopyrimidine. researchgate.net In this complex, each ligand is coordinated to the platinum(II) ion as a monodentate donor specifically through the nitrogen atom of the exocyclic amino group. researchgate.net Spectroscopic studies of platinum complexes with other mercapto-N-heterocycles, such as 6-mercaptopurine (B1684380) riboside, have shown that coordination can occur via both the sulfur atom and a ring nitrogen atom, resulting in an N,S-chelate. ias.ac.in

Table 1: Coordination Details of a Platinum(II) Complex with a Related Ligand
Complex FormulaLigandCoordination ModeDonor AtomsSource
cis-[Pt(HL)2Cl2]·2H2O4-Amino-2-mercaptopyrimidineMonodentateExocyclic Amino Nitrogen researchgate.net

Chromium, Molybdenum, and Tungsten Complexes While the coordination chemistry of chromium, molybdenum, and tungsten with various nitrogen and sulfur-containing ligands is extensive, detailed studies characterizing complexes formed specifically with 2,4-diamino-6-mercaptopyrimidine are not readily available in the surveyed literature. researchgate.netnih.govrsc.orgnih.govnih.gov However, research on closely related ligands demonstrates the affinity of these metals for mercaptopyrimidine-type structures. For instance, molybdenum and tungsten have been shown to form dinuclear and mononuclear complexes with 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione and 6-amino-4-hydroxy-2-mercaptopyrimidine. researchgate.netresearchgate.net In these cases, the ligands behave as bidentate chelates, but the presence of the hydroxyl group plays a key role in the coordination, differentiating them from the title compound. researchgate.netresearchgate.net

Organotin Complexes The field of organotin chemistry features a vast number of complexes with various organic ligands, often exhibiting interesting structural and biological properties. bsmiab.orgnih.govresearchgate.net However, specific research detailing the synthesis and full characterization of organotin(IV) complexes with 2,4-diamino-6-mercaptopyrimidine as the ligand was not found in the examined reports. Studies have been conducted on diorganotin(IV) complexes with the related ligand 4-amino-6-hydroxy-2-mercaptopyrimidine, where bonding sites were investigated using FTIR and NMR spectroscopy.

Applications of Mercaptopyrimidine Metal Complexes

The metal complexes of mercaptopyrimidine derivatives have emerged as versatile catalysts in a variety of organic transformations. The presence of multiple donor atoms (nitrogen and sulfur) in the pyrimidine ring allows for the formation of stable and catalytically active metal centers. These complexes leverage the unique electronic and steric properties conferred by the mercaptopyrimidine ligand to facilitate reactions with high efficiency and selectivity.

Research has demonstrated that the coordination of transition metals to ligands containing pyrimidine moieties can lead to potent catalysts for fundamental organic reactions. mdpi.comnsf.govmdpi.com The catalytic prowess of these complexes is often attributed to the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes. The ligand framework, in this case, the 2,4-diamino-6-mercaptopyrimidine scaffold, plays a crucial role in tuning the reactivity of the metal ion.

One significant area of application is in condensation reactions. For instance, copper(II) complexes with Schiff-base ligands, which share structural similarities with functionalized pyrimidines, have shown remarkable catalytic activity in Claisen-Schmidt condensation for the synthesis of chalcone (B49325) derivatives. mdpi.com These reactions, often carried out under mild conditions such as ultrasonication, can achieve high yields of over 90%, outperforming traditional catalysts. mdpi.com Similarly, copper, cobalt, nickel, and manganese complexes have been successfully employed as catalysts in the Henry reaction, a classic carbon-carbon bond-forming reaction, achieving good catalytic effects with conversions between 69% and 87%. ias.ac.in

The field of asymmetric catalysis has also benefited from metal complexes with related chiral ligands. nih.govmdpi.com Chiral salen transition metal complexes, for example, are effective catalysts in a range of asymmetric transformations. nih.gov While not directly involving mercaptopyrimidines, these studies highlight the principle that carefully designed ligand scaffolds around a metal center can induce stereoselectivity, an area of potential for chiral mercaptopyrimidine complexes. The development of such catalysts is a key goal in modern organic synthesis, aiming for the creation of enantiomerically pure compounds. mdpi.com

Furthermore, the application of organometallic complexes in catalysis extends to hydroelementation reactions, such as hydrosilylation, hydroamination, and hydroalkoxylation. mdpi.com Lanthanide and actinide complexes, for instance, have proven to be exceptionally active in these atom-efficient transformations. nsf.govmdpi.com The design of mercaptopyrimidine complexes with these metals could open new avenues for catalytic applications, given the tunable nature of the ligand environment.

Table 1: Examples of Catalytic Activity of Related Metal Complexes in Organic Transformations

Catalyst/Complex TypeReaction TypeSubstratesProduct TypeYield/EfficiencyReference
Cu(II) Schiff-Base ComplexClaisen-Schmidt CondensationVarious aldehydes and acetophenoneChalcone derivatives>90% mdpi.com
Cu(II), Co(II), Ni(II), Mn(II) Carboximidate ComplexesHenry ReactionNitromethane and benzaldehydeNitroalkanol69-87% conversion ias.ac.in
Chiral Cu(II) Salen ComplexAsymmetric Cα-alkylationSchiff bases of D,L-alanine esterα-Alkyl α-amino acidsUp to 98% ee nih.gov
Cp*₂ThMe₂HydrosilylationTerminal alkynes and PhSiH₃VinylsilanesHigh chemo- and regio-selectivity mdpi.com
Ln[N(TMS)₂]₃C-H Activation/AminomethylationFunctionalized pyridines and iminesAminomethylated pyridines35-94% nsf.gov

The intersection of inorganic chemistry and biology, known as bioinorganic chemistry, investigates the role of metals in biological systems. aau.dkarchive.org Metal complexes of mercaptopyrimidine and its derivatives are of significant interest in this field, particularly for their potential therapeutic applications. nih.gov The biological activity of these compounds is often enhanced upon chelation with a metal ion compared to the free ligand. nih.govjpionline.org

Anticancer Activity

A primary focus of research has been the development of novel anticancer agents based on metal complexes, spurred by the success of platinum-based drugs like cisplatin. nih.govuni-wuerzburg.de Mercaptopyrimidine derivatives have been explored as ligands for various metals, including palladium(II), platinum(II), gold(III), zinc(II), and rhodium(III), to create compounds with potent cytotoxic activity against cancer cell lines. mdpi.comresearchgate.net

For example, palladium(II) and silver(I) complexes incorporating 4,6-diamino-5-hydroxy-2-mercaptopyrimidine have demonstrated significant anticancer activity against Ehrlich ascites tumor cells. researchgate.net Similarly, metal complexes of 5,6-diamino-4-hydroxy-2-mercaptopyrimidine with zinc(II), palladium(II), rhodium(III), and platinum(II) have shown anticancer properties. researchgate.net Studies on related thiouracil derivatives complexed with Cu(II), Pd(II), and Au(III) revealed that the metal complexes exhibited a much stronger inhibitory effect on the proliferation of human cervical carcinoma cells compared to the uncomplexed ligands. mdpi.com Notably, the palladium(II) complex of 6-propyl-2-thiouracil was found to be 149 times more active than the ligand itself. mdpi.com The mechanism of action for many of these complexes is thought to involve interaction with DNA, ultimately leading to apoptosis (programmed cell death) in cancer cells. mdpi.com

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. uni-wuerzburg.demdpi.com Metal complexes of mercaptopyrimidines have shown promise in this area. The chelation of the ligand to a metal center can increase its lipophilicity, facilitating its transport across microbial cell membranes and enhancing its biological activity. nih.gov

Complexes of 4-amino-6-hydroxy-2-mercaptopyrimidine with metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and screened for their antibacterial properties. researchgate.net These studies revealed that the metal complexes were often more active than the free ligand, showing activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus. researchgate.net In another study, metal complexes of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine were tested against bacteria and fungi, demonstrating the broad potential of this class of compounds. nih.govscispace.com The coordination of the mercaptopyrimidine ligand can occur through different donor atoms, influencing the biological profile of the resulting complex. researchgate.netnih.gov

The diverse biological activities of mercaptopyrimidine derivatives, including their use as antitumor and antithyroid agents, underscore the importance of these scaffolds in medicinal chemistry. nih.govmdpi.com The synthesis of new metal complexes with ligands like 2,4-diamino-6-mercaptopyrimidine continues to be an active area of research, aiming to develop more effective and selective therapeutic agents. preprints.orgsemanticscholar.org

Table 2: Selected Bioinorganic and Medicinal Applications of Mercaptopyrimidine Metal Complexes

Complex/Ligand DerivativeMetal Ion(s)Application/ActivityTarget Organism/Cell LineKey FindingReference
4,6-Diamino-5-hydroxy-2-mercaptopyrimidinePd(II), Ag(I)AnticancerEhrlich ascites tumor cells (EACs)Complexes display significant anticancer activity. researchgate.net
5,6-Diamino-4-hydroxy-2-mercaptopyrimidineZn(II), Pd(II), Pt(II), Rh(III)AnticancerVarious tumor cell linesComplexes exhibited powerful cytotoxicity. researchgate.net
6-Propyl-2-thiouracilPd(II)AnticancerHeLa (human cervical carcinoma)Pd(II) complex was over 149-fold more cytotoxic than the free ligand. mdpi.com
4-Amino-6-hydroxy-2-mercaptopyrimidineMn(II), Cu(II), Zn(II)AntibacterialB. cereus, S. aureus, P. mirabilisMetal complexes showed enhanced activity compared to the ligand. researchgate.net
4,6-Diamino-5-hydroxy-2-mercaptopyrimidineMo(V), W(V), Rh(III), Pd(II)AntimicrobialE. coli, S. aureus, C. albicans, A. fumigatusThe free ligand and its metal complexes exhibit antimicrobial activity. nih.govscispace.com
4-Amino-6-hydroxy-2-mercapto pyrimidineZn(II), Cd(II), Hg(II)Metal ChelationToxic and essential metal ionsLigand shows strong affinity for heavy metal ions like mercury. researchgate.net

Biological Activities and Medicinal Chemistry of 2,4 Diamino 6 Mercapto Pyrimidine Derivatives

Anticancer and Antitumor Activities

The scaffold of 2,4-diaminopyrimidine (B92962) is a significant structure in the development of anticancer therapeutic agents. Its derivatives have been the subject of extensive research due to their potential to inhibit cancer cell growth through various biological pathways.

Derivatives of 2,4-diaminopyrimidine have demonstrated significant cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. Research has shown that these compounds can effectively inhibit the growth of tumors in prostate cancer (PC3), liver cancer (HepG-2), colorectal cancer (HCT-116, SW480), breast cancer (MCF-7), lung cancer (A-549), and various leukemia cell lines. rsc.org

For instance, two series of novel 2,4-diaminopyrimidine derivatives, one possessing a triazolopiperazine scaffold and the other a 1,4,8-triazaspiro[4.5]decan-3-one scaffold, were synthesized and evaluated for their anticancer activities. Several of these compounds showed moderate to excellent potency against four tested cancer cell lines: A549 (lung), HCT-116 (colorectal), PC-3 (prostate), and MCF-7 (breast). rsc.org The most promising of these compounds, designated 9k and 13f , exhibited potent antitumor activities with low IC₅₀ values, indicating high efficacy. rsc.org

Interactive Table: Cytotoxicity of 2,4-Diaminopyrimidine Derivatives (9k and 13f) on Various Cancer Cell Lines

Compound A549 (μM) HCT-116 (μM) PC-3 (μM) MCF-7 (μM)
9k 2.14 3.59 5.52 3.69
13f 1.98 2.78 4.27 4.01

Data sourced from a study on novel 2,4-diaminopyrimidine derivatives. rsc.org

Furthermore, other studies have highlighted the efficacy of related pyrimidine (B1678525) derivatives. For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown remarkable cytotoxicity against MCF-7 and HepG2 cells. mdpi.com The broad-spectrum activity of these compounds underscores their potential as a foundational structure for the development of new anticancer drugs. The general structure of pyrimidines is recognized as an essential building block in chemotherapeutics, and their inhibition of cellular processes can lead to cell death. nih.gov

The anticancer effects of 2,4-diamino-6-mercapto-pyrimidine derivatives are attributed to several distinct mechanisms of action at the cellular and molecular level. These include the inhibition of critical enzymes, interruption of the cell cycle, induction of programmed cell death (apoptosis), and interference with DNA synthesis.

A primary mechanism by which these pyrimidine derivatives exert their anticancer effects is through the inhibition of key enzymes essential for cancer cell survival and proliferation.

Kinase Inhibition: Many 2,4-diaminopyrimidine derivatives are designed as kinase inhibitors. nih.govacs.org Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell signaling, growth, and differentiation. Unregulated kinase activity is a hallmark of many cancers. Derivatives of this class have been developed to target various kinases, including Janus kinases (JAKs), which are involved in immune cell function, proliferation, and apoptosis. nih.gov Specifically, certain pyrimidine-4,6-diamine derivatives have been designed as selective JAK3 inhibitors. nih.gov Other research has focused on their role as inhibitors of Aurora kinases, which are key regulators of mitosis. acs.org The 2,4-diaminopyrimidine moiety is a core fragment in the design of numerous kinase inhibitors, including those targeting ALK and EGFR. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Another critical target is dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids. nih.govmdpi.com By inhibiting DHFR, these compounds disrupt the production of tetrahydrofolate, a cofactor necessary for the synthesis of DNA precursors, thereby halting cell proliferation. mdpi.com Non-classical DHFR inhibitors often feature the 2,4-diaminopyrimidine core structure. mdpi.com A notable example, BW301U (2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine), is a potent, lipid-soluble inhibitor of mammalian DHFR with significant antitumor activity. nih.govacs.orgacs.org

Interference with the cell cycle is another significant antitumor strategy of 2,4-diaminopyrimidine derivatives. These compounds can halt the progression of cancer cells through specific phases of the cell cycle, preventing their division and leading to cell death.

Several studies have demonstrated that these derivatives can induce cell cycle arrest, most commonly at the G2/M phase. rsc.org For example, the promising compound 9k was found to prolong the cell cycle distribution in A549 lung cancer cells, causing a blockage at the G2-M phase and an accumulation of cells in the S phase. rsc.org This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. Other pyrimidine derivatives have also been shown to cause cell cycle arrest in the G2/M phase in colorectal and breast cancer cells, particularly in cells with a compromised p53 gene. acs.org

Inducing apoptosis, or programmed cell death, is a key goal of cancer therapy. 2,4-Diaminopyrimidine derivatives have been shown to be effective inducers of apoptosis in cancer cells.

The apoptotic process can be triggered through various cellular signals. One of the critical events in the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential (ΔΨm). nih.govresearchgate.netnih.govresearchgate.net A decrease in ΔΨm is often considered an early marker of apoptosis. nih.govresearchgate.net Research on novel 2,4-diaminopyrimidine derivatives demonstrated that their anticancer mechanism involves inducing a significant decrease in the mitochondrial membrane potential, which subsequently leads to the apoptosis of cancer cells. rsc.org For instance, compound 9k was shown to induce a substantial loss of mitochondrial membrane potential in A549 cells, confirming that its cytotoxic effects are mediated through the mitochondrial apoptosis pathway. rsc.org This disruption of mitochondrial function is a crucial step that activates downstream caspases and other factors that execute cell death.

Given their structural similarity to the natural pyrimidine bases (cytosine, thymine, and uracil) found in nucleic acids, 2,4-diamino-6-mercapto-pyrimidine derivatives can interfere with DNA and RNA synthesis. nih.govrsc.org

These compounds can act as antimetabolites. By mimicking the structure of natural purine (B94841) or pyrimidine bases, they can be mistakenly incorporated into DNA or RNA, or they can inhibit enzymes involved in the synthesis of nucleic acid precursors. nih.gov This leads to the disruption of DNA replication and transcription, ultimately causing cell death. nih.gov The core 2,4-diaminopyrimidine structure is a fundamental component of non-classical inhibitors that target enzymes like DHFR, which is directly involved in the synthesis of DNA precursors. mdpi.com Furthermore, studies on the excited-state dynamics of 2,4-diaminopyrimidine provide insights into its behavior as a modified DNA base, which is crucial for understanding its interactions within a biological system. rsc.orgresearchgate.net

Structure-Activity Relationships in Anticancer Drug Design

The anticancer potential of pyrimidine derivatives is closely linked to their specific structural features. Modifications to the pyrimidine core can significantly influence their activity. For instance, the fusion of a pyrimidine ring with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines, has yielded compounds with notable biological activities. mdpi.com The synthesis of these derivatives often involves the condensation of a substituted ketone with a molecule like 4-amino-6-hydroxy-2-mercaptopyrimidine. mdpi.com

Studies on 2,4-diamino-1,3,5-triazine derivatives, which are structurally related to diaminopyrimidines, have provided insights into key features for anticancer activity. For example, the compound 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile demonstrated remarkable activity against the MALME-3M melanoma cell line. nih.gov This highlights the importance of specific substituent groups in enhancing cytotoxic effects. Similarly, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) resulted in a potent inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats. nih.gov

Quantitative structure-activity relationship (QSAR) models for 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have identified key features for receptor binding. These include an electrostatic interaction between a protonated amine function and a nucleophilic site on the receptor, along with short-range attractive and repulsive intermolecular interactions. nih.gov Furthermore, research into thiazolo[4,5-d]pyrimidine (B1250722) derivatives has shown that the introduction of a trifluoromethyl group can improve the bioavailability of new compounds. mdpi.com In one study, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione was the most active among a series of newly synthesized compounds. mdpi.com The oxazolo[5,4-d]pyrimidine (B1261902) system, considered a purine analog, is another scaffold of interest, with derivatives showing inhibitory activity against various cancer cell lines. mdpi.com

Antimicrobial Activities

Antibacterial Efficacy

Derivatives of 2,4-diaminopyrimidine have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, 6-Chloro-2,4-diamino pyrimidine was screened for its activity against several bacteria including Staphylococcus aureus, Escherichia coli, and Bacillus cereus, though it exhibited low activity compared to standard antibiotics. researchgate.net In a study on post-burn sepsis in rats, early treatment with 2,4-diamino-6-hydroxy-pyrimidine (DAHP), an inhibitor of GTP-cyclohydrolase I, showed potential in preventing the development of Staphylococcus aureus sepsis. nih.gov This effect was associated with the downregulation of biopterin (B10759762) and nitric oxide formation. nih.gov

The search for novel antibacterial agents has led to the investigation of pyrimidine derivatives against multidrug-resistant (MDR) strains. Some peptoids have shown promise against ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov Additionally, certain Schiff-base complexes have shown significant inhibitory activity against Gram-positive MRSA strains. researchgate.net

Compound/Derivative ClassBacteriumActivity/FindingReference
6-Chloro-2,4-diamino pyrimidineS. aureus, E. coli, B. cereusLow antibacterial activity compared to standards. researchgate.net
2,4-diamino-6-hydroxy-pyrimidine (DAHP)S. aureusPotential to prevent postburn sepsis in rats. nih.gov
Peptoids (General)MRSA, VRE, A. baumannii, P. aeruginosaDemonstrated antibacterial activity against MDR strains. nih.gov
Schiff-base complexesMRSAHighly inhibitive against Gram-positive MRSA. researchgate.net
Benzodioxane–benzamidesS. pneumoniaeBactericidal activity with MICs from 25 to 80 µg/mL. mdpi.com

Antifungal Efficacy

The antifungal properties of pyrimidine derivatives have also been explored. 6-Chloro-2,4-diamino pyrimidine was tested against Aspergillus niger and Candida albicans, showing low activity. researchgate.net However, other related compounds have shown more significant effects. For instance, various flavonoids have demonstrated potent inhibitory activity against C. albicans. mdpi.com Cinnamaldehyde derivatives have also shown efficacy against fluconazole-resistant C. albicans. nih.gov

Research into plant extracts has identified compounds with activity against mycotoxigenic fungi. While some extracts showed no inhibition of Aspergillus species, they did stimulate conidium formation. researchgate.net The naphthoquinone derivative, 5,8-dihydroxy-1,4-naphthoquinone, exhibited strong inhibitory activity against C. albicans with a MIC50 value of less than 0.6 µg/mL. mdpi.com

Compound/Derivative ClassFungusActivity/FindingReference
6-Chloro-2,4-diamino pyrimidineA. niger, C. albicansLow antifungal activity compared to standards. researchgate.net
Flavonoids (General)C. albicansPotent inhibitors. mdpi.com
Cinnamaldehyde derivativesFluconazole-resistant C. albicansInhibitory effects demonstrated in vivo and in vitro. nih.gov
5,8-dihydroxy-1,4-naphthoquinoneC. albicansMIC50 < 0.6 µg/mL. mdpi.com
Plant Extracts (V. unguiculata, A. spinosus)Aspergillus spp.No inhibition observed, but conidium formation was stimulated. researchgate.net

Antiviral Properties

Certain 2,4-diaminopyrimidine derivatives have shown notable antiviral activity. A study on the synthesis of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its related compounds found that the 5-cyano and 5-formyl derivatives exhibited pronounced antiretroviral activity. nih.gov This activity was comparable to that of the established antiviral drugs adefovir (B194249) and tenofovir. nih.gov The core pyrimidine structure is a known scaffold in antiviral drug design, partly due to its role as a fundamental component of nucleic acids. researchgate.net

Furthermore, the prodrug azathioprine (B366305) is converted in the body to 6-mercaptopurine (B1684380), a compound structurally related to the subject of this article. nih.gov Derivatives of azathioprine have been shown to have an antiviral effect by inhibiting the de novo synthesis of purines, a pathway essential for viral replication within a host cell. nih.gov

Mechanisms of Antimicrobial Action

A key mechanism through which some pyrimidine-related compounds exert their antibacterial effect is by targeting the bacterial cell division machinery. The FtsZ protein, a homolog of eukaryotic tubulin, is essential for forming the Z-ring at the site of cell division in most bacteria. researchgate.netnih.gov Inhibition of FtsZ function disrupts this process, leading to filamentation and eventual cell death, making it an attractive target for new antibiotics. mdpi.com

Several small molecule inhibitors have been identified that target FtsZ. Some of these compounds act by competing with GTP for its binding site on the FtsZ monomer. researchgate.net While they may mimic some of the binding and assembly-inducing effects of GTP, they ultimately impair the correct structural dynamics of FtsZ filaments, thereby inhibiting cell division. researchgate.net Benzamide derivatives, in particular, have been extensively studied as FtsZ inhibitors. mdpi.com For example, benzodioxane–benzamide inhibitors have been shown to target FtsZ in Streptococcus pneumoniae, leading to a block in both cell division and cell elongation. mdpi.com These inhibitors can cause significant alterations in GTP-induced FtsZ assembly. mdpi.com

Targeting Dihydrofolate Reductase (DHFR) in Microorganisms (e.g., M. tuberculosis, P. carinii)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential precursors for DNA, making it a well-established target for antimicrobial agents. nih.gov The 2,4-diaminopyrimidine core is a classic structural motif for DHFR inhibitors, with trimethoprim (B1683648) being a notable example used against bacterial infections. nih.gov

Researchers have leveraged this scaffold to develop potent inhibitors against the DHFR enzymes of specific pathogens, including Mycobacterium tuberculosis and Pneumocystis carinii (now known as Pneumocystis jirovecii), the causative agent of Pneumocystis pneumonia (PCP). nih.govnih.gov Disrupting the folate pathway in M. tuberculosis through DHFR inhibition leads to cell death, highlighting the enzyme's vulnerability. nih.gov While DHFR inhibitors designed for other bacteria are often less effective against mycobacterial DHFR, specific 2,4-diaminopyrimidine compounds have shown promise. nih.gov For instance, P218, a 2,4-diaminopyrimidine developed initially for malaria, demonstrated potent activity against mycobacterial DHFRs. nih.gov Further rational design based on the P218 structure led to the identification of compound 8 , which exhibited improved activity against the purified DHFR of Mycobacterium avium and Mycobacterium abscessus. nih.gov

In the context of P. carinii, structural studies have detailed the interactions between DHFR and various 2,4-diaminopyrimidine derivatives. These inhibitors fit into the active site, and their selectivity for the microbial enzyme over mammalian DHFR is a key aspect of their therapeutic potential. nih.govdrugbank.com For example, the selectivity of certain inhibitors for pcDHFR is influenced by hydrophobic interactions within the binding pocket. nih.gov Structural data for the complex of pcDHFR with 2,4-diamino-6-[2-(5-carboxypent-1-yn-1-yl)-5-methoxybenzyl]-5-methylpyrido[2,3-d]pyrimidine revealed that the carboxylate side chain forms critical ionic interactions with a conserved arginine residue (Arg75) in the enzyme's active site. nih.gov

Compound ClassTarget OrganismTarget EnzymeKey Findings
2,4-DiaminopyrimidinesM. abscessus, M. aviumDihydrofolate Reductase (DHFR)Rationally designed inhibitors based on the P218 scaffold showed potent activity against NTM DHFR. nih.gov
2,4-Diaminopyrido[2,3-d]pyrimidinesP. cariniiDihydrofolate Reductase (DHFR)Structural analysis revealed specific interactions, such as with Arg75, contributing to inhibitor binding and selectivity. nih.gov
Anti-biofilm Activity

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antimicrobial agents and host immune responses. nih.gov The ability to inhibit biofilm formation is a significant therapeutic strategy. Derivatives of 2-aminopyrimidine (B69317) have been identified as possessing anti-biofilm properties. nih.gov

Studies have shown that certain 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones can effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, analogues with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl groups demonstrated IC₅₀ values for biofilm inhibition in the range of 20.7-22.4 μM. nih.gov These compounds were less effective against the Gram-negative bacterium Acinetobacter baumannii. nih.gov The mechanism of anti-biofilm action can involve targeting various stages of biofilm development, including initial adhesion, proliferation, and matrix production. frontiersin.orgmdpi.com For instance, some agents reduce the production of key matrix components like extracellular polysaccharides and proteins. frontiersin.org

Compound/DerivativeTarget OrganismActivityNotable Results
2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-onesMRSABiofilm InhibitionIC₅₀ values of 20.7-22.4 μM for active analogues. nih.gov
2-Aminopyrimidine derivativesMycobacterium smegmatisBiofilm InhibitionPrevious studies established significant anti-biofilm activity. nih.gov
Inhibition of tRNA Synthesis

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein biosynthesis. researchgate.netsemanticscholar.org Because these enzymes are vital for cell growth and survival, they represent validated targets for developing novel anti-infective agents. researchgate.netmdpi.com Inhibition of an aaRS leads to a depletion of its charged tRNA, causing a stall in protein synthesis and subsequent growth arrest. semanticscholar.org

The applicability of this strategy has been demonstrated with drugs like mupirocin, which targets isoleucyl-tRNA synthetase. researchgate.net Research into new aaRS inhibitors has explored various chemical scaffolds. Notably, a 2-aminophenylpyrimidine derivative was developed as an inhibitor of the interaction between an aaRS-interacting multifunctional protein (AIMP2-DX2), which showed significant tumor growth inhibition in a xenograft mouse model. mdpi.com In the context of tuberculosis, prokaryotic leucyl-tRNA synthetase (pLeuRS) has been identified as a major target for developing new antimicrobial therapies. mdpi.com

Addressing Multidrug Resistance

Multidrug resistance (MDR) is a significant challenge in treating infectious diseases, particularly tuberculosis (MDR-TB), which is defined by resistance to the primary drugs isoniazid (B1672263) and rifampicin. nih.gov The development of MDR can occur through various mechanisms, including the increased expression of efflux pumps that expel drugs from the cell or enzymatic inactivation of the therapeutic agents. nih.gov

Developing compounds that are effective against resistant strains or that can overcome resistance mechanisms is a key goal in medicinal chemistry. Thiazolidin-4-one derivatives, for example, have shown potential as antitubercular agents against both drug-sensitive and multidrug-resistant M. tuberculosis strains. mdpi.com The effectiveness of novel antitubercular agents is often evaluated against a panel of drug-resistant clinical isolates. For instance, some 2-mercaptobenzothiazole (B37678) derivatives were tested for their minimum inhibitory concentration (MIC) against resistant Mtb strains, indicating their potential to address MDR. rsc.org The search for new pyrimidine-based antitubercular drugs is partly driven by the need to find new mechanisms of action that are not compromised by existing resistance. nih.gov

Other Pharmacological Effects

Anti-inflammatory and Analgesic Properties

Derivatives of mercaptopyrimidines have been investigated for their potential anti-inflammatory and analgesic effects. researchgate.netmdpi.com Research has shown that 2,4-diamino-6-hydroxy pyrimidine can inhibit the formation of nitric oxide radicals, which are implicated in the later pathogenic stages of intestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov In studies using rat models, pre-treatment with 2,4-diamino-6-hydroxy pyrimidine prevented the formation of small intestinal ulcers associated with indomethacin (B1671933) administration. nih.govresearchgate.net This suggests a protective effect related to the modulation of inflammatory pathways involving nitric oxide.

Antitubercular Activity

The pyrimidine core is a component of several molecules with demonstrated antitubercular activity. nih.gov The emergence of pyrimidine-containing compounds such as GSK-286, TBA-7371, and SPR720 into clinical trials has spurred further interest in this structural class for treating tuberculosis. nih.gov

Derivatives of 2-mercaptobenzothiazole have been synthesized and evaluated as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2), an enzyme in the mycobacterial respiratory pathway. rsc.orgnih.gov Inhibition of this target can lead to a bactericidal response. nih.gov Structure-activity relationship (SAR) studies on these series have shown that factors like lipophilicity and electronic properties influence their antitubercular potential. For example, among halogen-substituted derivatives, a compound with a 6-fluoro group showed better activity compared to those with chloro or bromo groups. nih.gov

Compound SeriesProposed TargetActivity Range (MIC)Key SAR Findings
2-MercaptobenzothiazolesNADH Dehydrogenase (NDH-2)4–128 μg/mlA 6-fluoro substituent was more effective than 6-chloro or 6-bromo. nih.gov
2-Iminothiazolidin-4-onesReplicating M. tuberculosis3.03– >100 µg/mLA 4-chlorophenyl substituent demonstrated the highest potential in the series. mdpi.com

Antimalarial Activity

The 2,4-diaminopyrimidine core is a recognized scaffold in the development of antimalarial agents. ijpsonline.comnih.gov Research into derivatives has identified compounds with significant efficacy against Plasmodium falciparum, the parasite responsible for malaria. A series of 2,4-diaminopyrimidines underwent analysis based on high-throughput screening data, leading to the synthesis and testing of new analogs against the resistant K1 strain of the parasite. ijpsonline.com

In these studies, compounds 5n and 5m emerged as inhibitors with sub-micromolar activity, comparable to the established antimalarial drug Chloroquine. ijpsonline.com Specifically, structure-activity relationship (SAR) expansion was guided by knowledge of the likely parasite target. ijpsonline.com Further research has supported the potential of diaminopyrimidine derivatives, with some demonstrating IC50 values below 15 μM, and in certain cases, as low as 1 μM, indicating a potency thirty times greater than comparative substances. nih.gov The flexibility of such antifolate compounds may allow them to effectively bind to the active site of dihydrofolate reductase (DHFR) in pyrimethamine-resistant strains of P. falciparum. nih.gov

Table 1: Antimalarial Activity of Selected 2,4-Diaminopyrimidine Derivatives This table is interactive. Click on the headers to sort the data.

Compound Activity Level Target Strain Notes
5n Sub-micromolar K1 (resistant) Activity equivalent to Chloroquine. ijpsonline.com
5m Sub-micromolar K1 (resistant) Activity equivalent to Chloroquine. ijpsonline.com
5d Micromolar K1 (resistant) Displayed improved cytotoxicity profile. ijpsonline.com
5k Micromolar K1 (resistant) Showed weak inhibition of human kinases. ijpsonline.com

Neuroprotective Effects

The 2,4-diaminopyrimidine scaffold has been identified as a crucial element in the inhibition of human caspase-1, an enzyme linked to the neurodegenerative pathways in conditions like Alzheimer's disease. nih.gov The pro-inflammatory activation of caspase-1 is associated with cognitive decline, making its inhibition a therapeutic target. nih.gov

Molecular studies have sought to understand the binding mechanism of the 2,4-diaminopyrimidine ring within the enzyme's active site. nih.gov Analysis of a reference compound showed that the amino group of the 2,4-diaminopyrimidine ring forms a key hydrogen bond with the active site residue Arg341, which is believed to be fundamental to its inhibitory action against caspase-1. nih.gov Further computational analysis identified other crucial residues (Arg179, Ser236, Cys285, Gln283, and Ser339) that stabilize the inhibitor through hydrogen bonds and hydrophobic interactions. nih.gov While direct studies on 2,4-Diamino-6-mercapto-pyrimidine sulfate (B86663) for neuroprotection are not detailed, the investigation of the core scaffold highlights a significant mechanism for potential neuroprotective activity.

Adenosine (B11128) Receptor Antagonism (A3 Adenosine Receptor)

Derivatives of mercaptopyrimidines have been synthesized and evaluated as antagonists for the A3 adenosine receptor (A3AR), a G-protein-coupled receptor involved in various physiological processes. researchgate.net While not the specific subject compound, structurally related derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine were designed as open-chain analogs of a known A3AR antagonist. researchgate.net

The design strategy focused on the hydrophobic nature of the A3AR binding site. researchgate.net This led to the identification of compound 5m (R = n-C3H7, R' = 4-ClC6H4CH2, R'' = CH3) as a highly potent and selective ligand for the A3 receptor. This derivative demonstrated a high binding affinity with a Ki value of 3.5 nM and showed no significant affinity for other adenosine receptor subtypes (A1, A2A, and A2B), highlighting its selectivity. researchgate.net The A3 adenosine receptor is expressed in various tissues and is implicated in processes such as mast cell degranulation and coronary vasodilation. researchgate.net

Table 2: A3 Adenosine Receptor Antagonist Activity This table is interactive. Click on the headers to sort the data.

Compound Ki (nM) Selectivity Notes
5m 3.5 High for A3 vs. A1, A2A, A2B Identified as the most potent and selective in the series. researchgate.net

Antioxidant Properties

Pyrimidine derivatives are recognized for their antioxidant potential. ijpsonline.comrsc.org Various studies have evaluated their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging methods. ijpsonline.comrsc.org

The synthesis of novel pyrido[2,3-d]pyrimidines, which are structurally related to the subject compound, showed that these molecules can strongly inhibit lipid peroxidation, although their direct interaction with the DPPH radical was less significant. nih.gov In another study, a series of 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine (B153573) derivatives were tested, with some compounds showing good radical scavenging activity, attributed to the presence of electron-donating groups. ijpsonline.com For instance, certain derivatives exhibited IC50 values in the range of 16-18 μg/ml in the DPPH assay, compared to the standard ascorbic acid's IC50 of 15.15 μg/ml. ijpsonline.com Furthermore, some pyrimidine derivatives demonstrated potent antioxidant activity, with IC50 values reported to be as low as 13.9-33.4 µM, which was more potent than the standards rutin (B1680289) and ascorbic acid in the DPPH assay. rsc.org

Table 3: Antioxidant Activity of Selected Pyrimidine Derivatives This table is interactive. Click on the headers to sort the data.

Derivative Type Assay IC50 Value Reference
1,3,4-Oxadiazole thieno[2,3-d]pyrimidines DPPH 16.35 - 17.70 mg/ml ijpsonline.com
Chromenopyrimidinethiones DPPH 21.28 - 72.98 µg/ml ijpsonline.com
Thiazolo[3,2-a]pyrimidine DPPH 13.9 - 33.4 µM rsc.org
Pyrido[2,3-d]pyrimidines Anti-Lipid Peroxidation - Strong inhibition noted nih.gov

Enzyme Inhibition (e.g., Lipoxygenase)

Lipoxygenases (LOX) are enzymes that play a key role in the biosynthesis of pro-inflammatory leukotrienes, making them a target for anti-inflammatory drug design. nih.govnih.gov Pyrimidine derivatives have been investigated as inhibitors of these enzymes. nih.govnih.gov

In a study of novel pyrimidine acrylamides, two compounds were identified as highly potent inhibitors of soybean lipoxygenase, with IC50 values of 1.1 μM and 10.7 μM. nih.gov The more potent of these was found to have activity close to that of nordihydroguaiaretic acid (NDGA), a known LOX inhibitor. nih.gov Another study focusing on pyrido[2,3-d]pyrimidine derivatives identified compounds 2a and 2f as the most potent lipoxygenase inhibitors in their series, with IC50 values of 42 μM and 47.5 μM, respectively. nih.gov The 2,4-diaminopteridine (B74722) core, which is structurally similar to the diaminopyrimidine scaffold, has also been highlighted as a new basis for developing lipoxygenase inhibitors, with some derivatives showing IC50 values as low as 100 nM. nih.gov

Table 4: Lipoxygenase (LOX) Inhibition by Pyrimidine Derivatives This table is interactive. Click on the headers to sort the data.

Compound/Derivative Series IC50 Value Enzyme Source Reference
Pyrimidine Acrylamide (9) 1.1 μM Soybean LOX nih.gov
Pyrimidine Acrylamide (5) 10.7 μM Soybean LOX nih.gov
Pyrido[2,3-d]pyrimidine (2a) 42 μM Soybean LOX nih.gov
Pyrido[2,3-d]pyrimidine (2f) 47.5 μM Soybean LOX nih.gov
2,4-Diaminopteridine derivative ~100 nM Soybean LOX nih.gov

Drug Design and Optimization Strategies

Scaffold-Based Drug Design Principles

The pyrimidine ring system is considered an attractive and privileged scaffold in drug design, forming the core structure of numerous therapeutic agents. mdpi.comrsc.org The 2,4-diaminopyrimidine moiety, in particular, is a key pharmacophore in many kinase inhibitors and other biologically active molecules. mdpi.com

Scaffold-based drug design often involves using a known active core, such as 2,4-diaminopyrimidine, and modifying its substituents to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the development of anti-tuberculosis agents, a series of inhibitors were designed with a 2,4-diaminopyrimidine core. Side chains were strategically added to occupy a specific glycerol (B35011) binding site present in the target enzyme, M. tuberculosis dihydrofolate reductase (mt-DHFR), which is absent in the human equivalent, thereby aiming for improved selectivity.

This design approach involves several key steps:

Starting Material Synthesis: The process often begins with a core structure like 2,4,6-trichloropyrimidine (B138864) or 2,4-dichloro-5-fluoropyrimidine. mdpi.com

Nucleophilic Substitution: Different functional groups, such as various anilines or amines, are introduced at specific positions (e.g., C2 or C4) of the pyrimidine ring through nucleophilic substitution reactions to create a library of derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies: The synthesized compounds are then tested to establish relationships between their chemical structure and biological activity. For example, SAR studies on 2,4-diaminopyrimidine derivatives as anticancer agents involved varying the aromatic ring and the terminal aniline (B41778) on the pyrimidine core to identify the most potent compounds. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds.

Rational Design and Lead Optimization

Rational drug design and lead optimization are pivotal in transforming a hit compound into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties. For derivatives of 2,4-diamino-6-mercaptopyrimidine (B1586275), these strategies focus on systematic modifications of the core structure to enhance interactions with specific biological targets.

A common approach involves the modification of the mercapto group at the C6 position and the amino groups at the C2 and C4 positions. For instance, in the development of inhibitors for enzymes like dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases, the 2,4-diamino-pyrimidine core serves as a crucial pharmacophore that mimics the binding of the natural substrate, folic acid. medwinpublishers.comnih.gov Lead optimization efforts often involve the introduction of various substituents to explore the chemical space around the core scaffold.

One study on 2,4-diaminopyrimidine derivatives as potential treatments for colorectal cancer involved the synthesis of forty analogues with alterations at the C-2 and C-4 positions. nih.gov This systematic approach led to the identification of compounds 16h and 16j , which demonstrated potent inhibition of cyclin-dependent kinase 9 (CDK9) with IC50 values of 11.4 ± 1.4 nM and 10.2 ± 1.3 nM, respectively. nih.gov These compounds also showed significant cytotoxicity against the HCT-116 colorectal cancer cell line. nih.gov Further investigation confirmed that these compounds directly bind to CDK9, leading to the suppression of its downstream signaling, cell cycle arrest, and apoptosis. nih.gov

In another example, the rational design of focal adhesion kinase (FAK) inhibitors utilized the 2,4-diaminopyrimidine scaffold. nih.gov The design strategy retained this core to anchor the molecule to the hinge region of the kinase through hydrogen bonds. nih.gov Modifications at other positions were made to interact with the DFG motif of the activation loop. This led to the discovery of compound A12 , which exhibited potent anticancer activity against A549 and MDA-MB-231 cell lines with IC50 values of 130 nM and 94 nM, respectively. nih.gov

The table below summarizes the activity of rationally designed 2,4-diaminopyrimidine derivatives against their respective targets.

CompoundTargetIC50 (nM)Cell LineCytotoxicity IC50 (nM)
16h CDK911.4 ± 1.4HCT-11661 ± 2
16j CDK910.2 ± 1.3HCT-11620 ± 1
A12 FAK-A549130
A12 FAK-MDA-MB-23194

Data sourced from studies on 2,4-diaminopyrimidine derivatives, not specifically the sulfate salt.

Hybrid Compound Design

Hybrid compound design, or molecular hybridization, is a strategy that combines two or more pharmacophores from different drug classes into a single molecule. This approach aims to create novel compounds with improved affinity, selectivity, or the ability to modulate multiple targets simultaneously. For 2,4-diamino-6-mercaptopyrimidine derivatives, this strategy can be employed to enhance their therapeutic potential.

An example of this approach is the design of hybrids incorporating a sulfonamide moiety with a thienopyrimidine scaffold, which is structurally related to the pyrimidine core. nih.gov This work aimed to create dual inhibitors of FGFR-1 and Caspase-3 for anticancer applications. The resulting hybrids were evaluated for their cytotoxic effects against breast cancer cell lines, with some compounds showing excellent efficacy. nih.gov

The table below illustrates a conceptual application of hybrid design, showing potential pharmacophores that could be linked to the 2,4-diamino-6-mercaptopyrimidine core.

Core ScaffoldLinkerHybrid PharmacophorePotential Target
2,4-Diamino-6-mercaptopyrimidineThioetherSulfonamideKinases, Apoptotic Proteins
2,4-Diamino-6-mercaptopyrimidineThioetherQuinoloneDNA Gyrase, Topoisomerase
2,4-Diamino-6-mercaptopyrimidineThioetherChalcone (B49325)Tubulin, Inflammatory Cytokines

Computational Screening and Virtual Screening

Computational and virtual screening methods are powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from large chemical libraries. nih.govyoutube.com These in silico techniques are particularly useful for exploring the therapeutic potential of scaffolds like 2,4-diamino-6-mercaptopyrimidine.

Pharmacophore modeling is a common virtual screening technique where a 3D arrangement of essential chemical features required for biological activity is defined. chemrxiv.org For 2,4-diaminopyrimidine derivatives, a pharmacophore model would typically include hydrogen bond donors (the amino groups) and a hydrogen bond acceptor (the pyrimidine ring nitrogen), which are crucial for binding to kinase hinge regions. nih.gov The mercapto group can also be defined as a hydrogen bond donor or a metal chelator, depending on the target.

Molecular docking is another widely used computational method that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com In the context of 2,4-diamino-6-mercaptopyrimidine, docking studies can be used to screen libraries of its derivatives against a specific protein target. For example, in a study on novel 6-amino-5-cyano-2-thiopyrimidine derivatives as anticancer agents, molecular docking was used to analyze the binding of a lead compound to PI3K. nih.gov

A study focusing on the inhibition of β-Hematin, a crucial process in the malaria parasite, investigated the in vitro activity of 2,4-diamino-6-mercaptopyrimidine. researchgate.net While this study did not detail a computational screening approach, the findings provide a basis for future in silico investigations to design more potent antimalarial agents based on this scaffold.

The table below outlines the key steps and considerations in a typical virtual screening workflow for 2,4-diamino-6-mercaptopyrimidine derivatives.

Screening StageMethodKey Considerations
Library Preparation Chemical Database MiningSelection of diverse derivatives of the core scaffold.
Target Preparation X-ray Crystallography or Homology ModelingObtaining a high-quality 3D structure of the biological target.
Pharmacophore Modeling Feature DefinitionIdentifying key interaction points based on known active ligands.
Molecular Docking Scoring FunctionsPredicting binding affinity and pose of the ligands in the active site.
ADMET Prediction In Silico ModelsAssessing drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity).
Hit Selection Filtering and RankingPrioritizing compounds for experimental validation based on in silico results.

Advanced Analytical Methodologies for Pyrimidine Compounds

Quantification of Pyrimidines in Biological Matrices

Measuring the concentration of pyrimidines in biological samples like plasma, tissues, or cells provides critical insights into metabolic states, disease progression, and the efficacy of therapeutic agents. mdpi.comresearchgate.net

Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a powerful and widely adopted technique for the analytical separation of oligonucleotides and related polar compounds like pyrimidines. waters.comwaters.com This method is particularly well-suited for coupling with mass spectrometry (LC-MS) because it often employs volatile mobile phase components. waters.com

The core principle involves adding an ion-pairing (IP) reagent to the mobile phase. This reagent, typically a hydrophobic alkylamine such as dibutylamine (B89481) (DBA) or triethylamine (B128534) (TEA), interacts with the negatively charged phosphate (B84403) groups of nucleotides, neutralizing the charge and allowing the analytes to be retained and separated on a non-polar reversed-phase column. waters.comnih.govnih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) allows for very fast and highly efficient separations, with analytical run times often under 15 minutes. nih.gov Separations are frequently performed at elevated temperatures, such as 60°C, to disrupt any secondary structures the molecules might form, ensuring more consistent and reproducible results. waters.com

Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer (MS/MS). This detector provides exceptional sensitivity and specificity, enabling the precise identification and quantification of individual pyrimidine (B1678525) metabolites even at very low concentrations within a complex biological sample. nih.gov

Table 1: Example Parameters for IP-RP-UPLC-MS/MS Analysis of Pyrimidines

ParameterDescriptionSource
ChromatographyIon-Pair Reversed-Phase Ultra-Performance Liquid Chromatography (IP-RP-UPLC) nih.gov
Ion-Pairing ReagentDibutylamine acetate (B1210297) (DBAA) nih.gov
ColumnReversed-phase C18 waters.commdpi.com
DetectionTandem Mass Spectrometry (MS/MS) nih.gov
Typical Runtime< 15 minutes nih.gov
Separation TemperatureOften elevated (e.g., 60 °C) to prevent secondary structures waters.com

Targeted metabolite profiling is an analytical approach that focuses on the specific and quantitative measurement of a predefined group of metabolites. nih.gov This strategy is employed to gain a deeper understanding of specific metabolic pathways, such as pyrimidine biosynthesis or degradation. creative-proteomics.commdpi.com Unlike untargeted approaches that aim to measure as many metabolites as possible, targeted profiling offers higher sensitivity, precision, and accuracy for the compounds of interest.

This methodology has been successfully applied to the study of pyrimidine metabolism in various contexts. For instance, a targeted method was developed to simultaneously quantify 35 different purine (B94841) and pyrimidine nucleobases, nucleosides, and nucleotides. nih.gov This was used to investigate the metabolic processes within the malaria parasite Plasmodium falciparum. nih.gov In another application, a targeted metabolomic analysis of serum from patients with primary myelofibrosis revealed significant alterations in the circulating levels of purines and pyrimidines compared to healthy individuals, suggesting an imbalance in energy metabolism. mdpi.com These studies demonstrate the power of targeted profiling to uncover metabolic dysregulation in disease states. nih.govmdpi.com

Table 2: Examples of Pyrimidines Quantified via Targeted Metabolite Profiling

MetaboliteBiological ContextSource
UracilSerum analysis in primary myelofibrosis patients mdpi.com
UridineSerum analysis in primary myelofibrosis patients mdpi.com
β-PseudouridineSerum analysis in primary myelofibrosis patients mdpi.com
OrotateIntermediate in the de novo pyrimidine synthesis pathway nih.gov
Uridine 5'-monophosphate (UMP)Product of the de novo pyrimidine synthesis pathway nih.gov

Spectrophotometric Methods

Spectrophotometric methods represent a more traditional, yet still valuable, approach for the analysis of pyrimidine compounds. nih.govnih.gov The technique is based on the principle that pyrimidines, due to their aromatic ring structure, absorb ultraviolet (UV) light at specific wavelengths. acs.org According to the Beer-Lambert law, the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing compound, allowing for straightforward quantification. nih.gov

A typical procedure involves dissolving the sample in a suitable solvent and measuring its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the target pyrimidine. nih.gov For example, a method for a specific pyrimidine derivative identified its λmax at 275 nm. nih.gov When analyzing mixtures, such as the products of nucleic acid hydrolysis, measurements at multiple wavelengths may be required to differentiate and quantify the individual purine and pyrimidine components. researchgate.net

While generally less sensitive and specific than LC-MS based methods, spectrophotometry is rapid, cost-effective, and robust, making it highly suitable for applications such as routine quality control analysis of bulk chemical products. nih.gov

Table 3: Example UV Absorption Data for Pyrimidine Analysis

Compound TypeWavelength (λmax)ApplicationSource
Pyrimidine Derivative (BT10M)275 nmBulk form estimation nih.gov
Cytidine and Uridine mixture267 nmAnalysis of ribonucleic acid hydrolysate researchgate.net

Environmental and Industrial Research Applications

Corrosion Inhibition Studies

Pyrimidine (B1678525) compounds, rich in heteroatoms like nitrogen and sulfur, are effective at mitigating corrosion. These atoms act as active centers for adsorption on metal surfaces, forming a protective barrier against corrosive agents. The molecular structure of these compounds, including the presence of amino and mercapto groups, plays a crucial role in their inhibitory performance.

Research has demonstrated the efficacy of 4,6-Diamino-2-mercaptopyrimidine (B16073) (DAMP) as a corrosion inhibitor for copper, particularly in saline environments such as 3.5 wt% NaCl solutions. rsc.org Studies have shown that the inhibition efficiency of DAMP increases with its concentration, reaching up to 93.2% at a concentration of 2.0 mM. rsc.orgresearchgate.net This protective effect is attributed to the formation of a barrier layer on the copper surface.

The performance of DAMP as a corrosion inhibitor is influenced by temperature. As the temperature increases, the inhibition efficiency tends to decrease, suggesting that the protective film may become less stable at higher temperatures. rsc.orgresearchgate.net Weight loss measurements and surface analysis techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) have confirmed the formation of a protective film and the subsequent reduction in corrosion. rsc.orgresearchgate.net

Inhibition Efficiency of 4,6-Diamino-2-mercaptopyrimidine (DAMP) on Copper in 3.5 wt% NaCl Solution

Concentration (mM) Inhibition Efficiency (%)
1.0 Inhibition efficiency increases with concentration
2.0 93.2

This table illustrates the concentration-dependent inhibition efficiency of DAMP.

The primary mechanism by which 4,6-Diamino-2-mercaptopyrimidine inhibits corrosion is through adsorption onto the metal surface. researchgate.net This process is influenced by the chemical structure of the inhibitor, the nature of the metal, and the composition of the corrosive medium. researchgate.net For DAMP, the adsorption process on a copper surface has been found to follow the Langmuir adsorption isotherm. rsc.orgresearchgate.net This indicates the formation of a monolayer of the inhibitor on the metal surface.

The adsorption involves the heteroatoms (sulfur and nitrogen) and the pyrimidine ring, which are rich in electrons. rsc.orgresearchgate.net These act as active sites, facilitating a strong interaction with the vacant d-orbitals of the copper atoms. nih.gov This interaction can be classified as chemisorption, where a chemical bond is formed between the inhibitor and the metal surface. researchgate.net The Gibbs free energy of adsorption (ΔG°ads) values, which are typically in the range indicating chemisorption, support this mechanism. researchgate.net Quantum chemical calculations have further revealed that the DAMP molecule adsorbs in a parallel orientation to the copper surface, maximizing the contact area and protective effect. rsc.orgresearchgate.net

Electrochemical techniques provide significant insights into the corrosion inhibition mechanism of compounds like 4,6-Diamino-2-mercaptopyrimidine. Potentiodynamic polarization studies have shown that DAMP acts as a mixed-type inhibitor for copper in NaCl solution. rsc.orgresearchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. rsc.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) measurements further corroborate the protective nature of the adsorbed DAMP film. rsc.orgelectrochemsci.org The increase in charge transfer resistance and the appearance of a single capacitive loop in the Nyquist plots are indicative of a more corrosion-resistant surface due to the inhibitor's presence. electrochemsci.org

Theoretical investigations using Density Functional Theory (DFT) and molecular dynamics simulations have become invaluable tools in understanding the inhibitor-metal interaction at a molecular level. nih.govspringerprofessional.de These computational methods allow for the calculation of various quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). springerprofessional.de For DAMP, these calculations have shown that the sulfur and nitrogen atoms are the primary sites for interaction with the copper surface. rsc.org These theoretical findings are in good agreement with experimental observations, providing a comprehensive understanding of the corrosion inhibition mechanism. rsc.orgnih.gov

Electrochemical Parameters for Copper Corrosion in the Presence of DAMP

Parameter Observation Implication
Corrosion Potential (Ecorr) Minimal shift Mixed-type inhibitor
Anodic and Cathodic Currents Both are suppressed Inhibition of both metal dissolution and oxygen reduction
Charge Transfer Resistance (Rct) Increases with inhibitor concentration Formation of a protective layer that impedes charge transfer

This table summarizes the key findings from electrochemical studies of DAMP as a corrosion inhibitor.

Future Directions and Emerging Research Areas

Development of Novel 2,4-Diamino-6-mercapto-pyrimidine Derivatives with Enhanced Bioactivity

The core structure of 2,4-Diamino-6-mercapto-pyrimidine serves as a valuable starting point for the synthesis of a diverse array of derivatives with potentially enhanced biological activities. A significant area of research involves the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. For instance, reacting 2,4-diamino-6-mercaptopyrimidine (B1586275) with α-haloketones has been shown to produce various 2,4-diaminothieno[2,3-d]pyrimidine derivatives. ekb.egresearchgate.netnaturalspublishing.com These derivatives have garnered considerable interest due to their structural similarity to purines, allowing them to interact with a wide range of biological targets. naturalspublishing.com

The exploration of these new chemical entities has revealed promising bioactivities, including potential anticancer, antimicrobial, and antiviral properties. researchgate.netnaturalspublishing.com The strategic modification of the pyrimidine (B1678525) core aims to improve target specificity, increase potency, and enhance pharmacokinetic profiles. The ongoing synthesis and evaluation of these novel derivatives are crucial for identifying next-generation therapeutic agents.

Exploration of New Therapeutic Targets and Mechanisms of Action

A key area of ongoing research is the identification of new therapeutic targets and the elucidation of the mechanisms of action for 2,4-Diamino-6-mercapto-pyrimidine and its derivatives. As a member of the diaminopyrimidine class of compounds, it is known to interfere with folic acid metabolism by inhibiting the enzyme dihydrofolate reductase (DHFR). youtube.commcmaster.carcsb.orgnih.govoup.com This inhibition disrupts DNA synthesis, which is a critical pathway for the proliferation of cancer cells and various pathogens. youtube.commcmaster.carcsb.org

Beyond DHFR inhibition, researchers are investigating other potential targets. For example, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been shown to target a variety of protein kinases involved in cancer progression, such as:

Tyrosine kinases (including EGFR) rsc.orgekb.eg

Phosphatidylinositol 3-kinase (PI3K) rsc.org

mTOR (mammalian target of rapamycin) rsc.org

Furthermore, specific derivatives have demonstrated unique mechanisms of action. Research has indicated that certain compounds can inhibit the spore germination of Bacillus anthracis, the causative agent of anthrax. researchgate.netnih.gov In the context of malaria, there is evidence that pyrimidine derivatives can interfere with the parasite's detoxification pathway by inhibiting the formation of hemozoin. semanticscholar.orgcqvip.com The exploration of these diverse mechanisms is opening up new avenues for the development of targeted therapies for a range of diseases. mdpi.com

Integration with Nanotechnology and Drug Delivery Systems

The convergence of nanotechnology and pharmacology offers exciting prospects for improving the therapeutic efficacy of 2,4-Diamino-6-mercapto-pyrimidine. Researchers are developing sophisticated drug delivery systems to enhance its solubility, stability, and targeted delivery to specific tissues or cells, thereby minimizing off-target effects.

One promising approach involves the use of stimuli-responsive magnetic nanoparticles. researchgate.net In one study, 2,4-diamino-6-mercaptopyrimidine was conjugated to magnetic nanoparticles via a disulfide linkage. researchgate.net This linkage is designed to be cleaved in the presence of reducing agents like glutathione, which is found in higher concentrations within tumor cells. researchgate.net This allows for the controlled release of the drug specifically at the target site. Such smart drug delivery systems hold the potential to revolutionize treatment by increasing drug concentration at the site of action while reducing systemic toxicity. The application of mesoporous silica (B1680970) nanoparticles is also being explored for the controlled release of pyrimidine-based drugs. researchgate.net

Advanced Computational Modeling for Structure-Activity Relationships and Drug Discovery

In silico methods are becoming indispensable tools in modern drug discovery, and the study of 2,4-Diamino-6-mercapto-pyrimidine and its derivatives is no exception. Advanced computational modeling techniques are being employed to predict the biological activity of novel compounds and to understand their structure-activity relationships (SAR).

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are being used to model the interaction of pyrimidine derivatives with their biological targets. nih.govrsc.orgresearchgate.netresearchgate.net These computational studies provide valuable insights into the key structural features required for potent biological activity. nih.govrsc.org For instance, these methods can help identify which modifications to the pyrimidine scaffold are likely to enhance binding affinity to a target enzyme. By predicting the activity and potential toxicity of new derivatives before they are synthesized, computational modeling can significantly accelerate the drug discovery process and reduce the costs associated with laboratory research. researchgate.netnih.gov

Scale-up and Process Improvement in Synthesis for Pharmaceutical Applications

The successful translation of a promising drug candidate from the laboratory to the clinic hinges on the development of efficient and scalable synthetic processes. For 2,4-Diamino-6-mercapto-pyrimidine and its derivatives to be viable for pharmaceutical applications, their synthesis must be optimized for large-scale production.

Current research in this area focuses on improving reaction yields, reducing the number of synthetic steps, and utilizing greener and more cost-effective reagents and solvents. nih.govorganic-chemistry.org The synthesis of complex heterocyclic compounds like pyrimidines often presents challenges such as controlling regioselectivity and minimizing by-product formation. numberanalytics.comrsc.org Addressing these challenges through process optimization is crucial for ensuring the economic feasibility and environmental sustainability of manufacturing these compounds. nbinno.comrsc.orgresearchgate.netacs.org The development of robust and scalable synthetic routes is a critical step in the journey of any new therapeutic agent towards clinical application.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Diamino-6-mercapto-pyrimidine sulfate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves thiolation of 2,4-diaminopyrimidine followed by sulfation. Key steps include:

  • Thiolation : Reacting 2,4-diaminopyrimidine with thiourea or phosphorus pentasulfide under reflux conditions in an inert solvent (e.g., ethanol or DMF) .
  • Sulfation : Treating the thiolated intermediate with sulfuric acid or sulfur trioxide to form the sulfate salt. Reaction temperature (optimized at 60–80°C) and pH control (pH 4–6) are critical to avoid over-sulfation or decomposition .
  • Purification : Recrystallization from aqueous ethanol improves yield and purity. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR to confirm the presence of amino (-NH₂) and mercapto (-SH) groups and sulfate bonding .
  • FT-IR to identify S=O stretching (1050–1200 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) .
  • Chromatography :
  • HPLC with UV detection (λ = 260–280 nm) to assess purity (>95% recommended for experimental reproducibility) .
  • Elemental Analysis : Validate sulfur and nitrogen content to confirm stoichiometry .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust by working in a fume hood .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation of the mercapto group .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect sulfur-containing waste separately for professional treatment .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the mercapto group’s HOMO suggests susceptibility to electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility trends. Polar solvents stabilize the sulfate moiety via hydrogen bonding .
  • Software Tools : Use Gaussian, ORCA, or Schrödinger Suite for simulations. Validate models against experimental NMR/IR data .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Controlled Solubility Studies : Measure solubility in buffered solutions (pH 2–10) at 25°C and 37°C. Use UV-Vis spectroscopy for quantification. Discrepancies often arise from pH-dependent sulfation or impurities .
  • Purity Assessment : Compare batches using HPLC-MS to rule out degradation products (e.g., oxidized disulfide forms) .
  • Cross-Validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and report solvent purity grades (e.g., HPLC vs. technical grade) .

Q. How can researchers optimize the stability of this compound in aqueous solutions for pharmacological assays?

  • Methodological Answer :

  • Stabilizing Agents : Add antioxidants (e.g., ascorbic acid, 0.1–1.0 mM) to inhibit mercapto group oxidation .
  • Buffer Systems : Use phosphate-buffered saline (PBS, pH 7.4) with EDTA (1 mM) to chelate metal ions that catalyze degradation .
  • Lyophilization : Freeze-dry the compound and reconstitute in degassed solvents immediately before use .

Q. What mechanistic insights explain the divergent reactivity of this compound in alkylation vs. acylation reactions?

  • Methodological Answer :

  • Alkylation : The mercapto group acts as a soft nucleophile, preferentially reacting with alkyl halides (e.g., methyl iodide) in basic conditions (pH 8–10) to form thioethers. Monitor via ¹H NMR for methyl proton shifts (δ 2.1–2.5 ppm) .
  • Acylation : Requires activation of the amino group. Use acyl chlorides (e.g., acetyl chloride) in anhydrous DCM with DMAP as a catalyst. Competing sulfation side reactions may occur if moisture is present .
  • Kinetic Studies : Use stopped-flow UV-Vis to compare reaction rates. Alkylation typically proceeds faster due to lower steric hindrance .

Methodological Best Practices

  • Data Reproducibility : Document solvent grades, reaction times, and equipment calibration details. For example, HPLC column type (C18 vs. C8) affects retention times .
  • Contradiction Analysis : Cross-reference findings with structurally analogous compounds (e.g., 4,6-diamino-2-mercaptopyrimidine) to identify trends in reactivity or stability .
  • Ethical Compliance : Follow institutional guidelines for handling sulfur-containing waste and prioritize green chemistry principles (e.g., solvent recycling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-mercapto-pyrimidine sulfate
Reactant of Route 2
2,4-Diamino-6-mercapto-pyrimidine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.